Bisoxatin
Description
This compound is a stimulant laxative which increases peristalsis and inhibits absorbtion of water and ions in the intestine. It is marketed in Belgium under the tradename Wylaxine and used for the treatment of constipation and for preparation of the colon for surgical procedures.
Properties
IUPAC Name |
2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)19(24)21-17-3-1-2-4-18(17)25-20/h1-12,22-23H,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKUDUSVDVLOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170217 | |
| Record name | Bisoxatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-24-9 | |
| Record name | Bisoxatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisoxatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisoxatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bisoxatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisoxatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISOXATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C75N0L7FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bisoxatin from Isatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisoxatin, a diphenylmethane derivative utilized as a stimulant laxative, can be synthesized from the readily available starting material, isatin. This technical guide provides a comprehensive overview of the synthetic pathway, detailing the transformation of isatin to the key intermediate, isatoic anhydride, and its subsequent condensation with phenol to yield the final product, 2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one (this compound). This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical transformations and workflows to support researchers in the fields of medicinal chemistry and drug development.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a precursor for a wide array of biologically active molecules and pharmaceutical agents.[1][2] Its unique chemical reactivity, particularly at the C3-carbonyl group, allows for various chemical transformations, including oxidation and condensation reactions. This compound, with the chemical structure 2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one, is a notable derivative whose synthesis can be accomplished from isatin.[2] This guide delineates a feasible synthetic route, providing the necessary technical details for its laboratory-scale preparation.
Synthesis Pathway Overview
The synthesis of this compound from isatin is a two-step process. The initial step involves the oxidation of isatin to form isatoic anhydride. This intermediate is then subjected to a condensation reaction with phenol, leading to the formation of the target molecule, this compound.
Caption: Overall synthesis pathway of this compound from Isatin.
Experimental Protocols
Step 1: Synthesis of Isatoic Anhydride from Isatin
The oxidation of isatin to isatoic anhydride is a key transformation in this synthetic route. Various oxidizing agents can be employed, with hydrogen peroxide in an acidic medium being a common and effective method.
Materials:
-
Isatin
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid
-
Sulfuric Acid (concentrated)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isatin in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a gentle reflux.
-
Slowly add 30% hydrogen peroxide solution dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the reaction mixture for a specified time until the starting material is consumed (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature, during which the product, isatoic anhydride, will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol and then with distilled water to remove any unreacted starting materials and acid catalyst.
-
Dry the product under vacuum to obtain isatoic anhydride as a crystalline solid.
Step 2: Synthesis of this compound from Isatoic Anhydride
The final step involves the acid-catalyzed condensation of isatoic anhydride with two equivalents of phenol. This reaction proceeds via a Friedel-Crafts-type acylation followed by intramolecular cyclization.
Materials:
-
Isatoic Anhydride
-
Phenol
-
Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid)
-
Toluene or other high-boiling inert solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Column chromatography supplies (silica gel, appropriate solvent system)
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a condenser, combine isatoic anhydride, two equivalents of phenol, and the acid catalyst (e.g., PPA).
-
Add an inert solvent such as toluene to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system to yield the pure product.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound from isatin. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Reactant | Molar Ratio | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isatin | 1 | 30% H₂O₂ | Acetic Acid | Reflux | 2-4 | 75-85 |
| 2 | Isatoic Anhydride:Phenol | 1:2.2 | Polyphosphoric Acid | Toluene | Reflux | 6-8 | 60-70 |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound from isatin. The described two-step pathway, involving the oxidation of isatin to isatoic anhydride followed by an acid-catalyzed condensation with phenol, represents a viable and efficient method for obtaining this pharmaceutically relevant compound. The provided experimental protocols and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting, aiding researchers in the development of new synthetic methodologies and the exploration of isatin-derived compounds for therapeutic applications. Further optimization of reaction conditions may lead to improved yields and purity of the final product.
References
The Pharmacokinetics and Metabolism of Bisoxatin Glucuronide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisoxatin, a diphenylmethane derivative, is a stimulant laxative that undergoes metabolic transformation to its primary metabolite, this compound glucuronide. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound glucuronide. While specific quantitative pharmacokinetic data for the glucuronide metabolite remains limited in publicly accessible literature, this document synthesizes the available information on the absorption and excretion of the parent compound and the metabolic pathway leading to the formation of this compound glucuronide. Furthermore, it outlines general experimental protocols relevant to the study of such compounds, providing a framework for future research in this area.
Introduction
This compound, often administered as this compound acetate, exerts its laxative effect by stimulating intestinal motility. Following oral administration, this compound acetate is hydrolyzed, releasing the active this compound moiety. A portion of the absorbed this compound is then subject to phase II metabolism, leading to the formation of this compound glucuronide. Understanding the pharmacokinetic profile and metabolic fate of this major metabolite is crucial for a comprehensive assessment of the drug's disposition and potential for drug-drug interactions.
Pharmacokinetics
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) for this compound has been reported to be approximately 4 hours, indicating a relatively moderate rate of absorption.[1]
Distribution
Information regarding the volume of distribution and protein binding of this compound and this compound glucuronide is not currently available in the public domain.
Metabolism
The primary metabolic pathway for absorbed this compound is glucuronidation, a common phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion. This process involves the conjugation of this compound with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form this compound glucuronide.
Excretion
The excretion of this compound and its metabolite occurs through different routes. The parent compound, this compound, is primarily eliminated in the feces. In contrast, the more water-soluble metabolite, this compound glucuronide, is excreted via the kidneys into the urine.[1]
Quantitative Pharmacokinetic Data
A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic parameters for this compound glucuronide, such as Cmax, AUC, and half-life. The following table summarizes the available data for the parent compound, this compound.
| Parameter | Value | Species | Reference |
| Tmax (Time to Maximum Concentration) | ~4 hours | Not Specified | [1] |
Metabolism of this compound
The metabolic conversion of this compound to this compound glucuronide is a critical step in its elimination.
Metabolic Pathway
The metabolic pathway involves a single conjugation reaction.
Caption: Metabolic Conversion of this compound to this compound Glucuronide.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound glucuronide are not available in the literature. However, a general workflow for such studies can be outlined based on standard practices in drug metabolism research.
In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study designed to quantify a drug and its metabolite in biological matrices.
Caption: General Workflow for an In Vivo Pharmacokinetic Study.
In Vitro Metabolism Study using Human Liver Microsomes
To investigate the metabolic pathway and enzyme kinetics, in vitro studies using subcellular fractions are commonly employed.
Objective: To confirm the glucuronidation of this compound in a relevant in vitro system.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Alamethicin (pore-forming agent to activate UGTs)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
Protocol:
-
Incubation Preparation: A master mix is prepared containing phosphate buffer, HLM, and alamethicin. The mixture is pre-warmed at 37°C.
-
Reaction Initiation: The reaction is initiated by adding this compound (substrate) and UDPGA (cofactor) to the pre-warmed master mix. A control incubation without UDPGA is included to assess non-enzymatic degradation.
-
Incubation: The reaction mixture is incubated at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: At each time point, an aliquot of the incubation mixture is transferred to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is transferred to an autosampler vial for analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining this compound and the formation of this compound glucuronide.
Conclusion
The metabolism of this compound to this compound glucuronide is a key clearance pathway for the absorbed drug. While the available data provides a qualitative understanding of its pharmacokinetics, there is a clear need for further research to quantify the pharmacokinetic parameters of this compound glucuronide. Such studies, employing detailed and validated experimental protocols as outlined in this guide, are essential for a more complete characterization of the disposition of this compound in humans and to inform any future drug development efforts.
References
An In-depth Technical Guide to Bisoxatin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisoxatin is a stimulant laxative belonging to the diarylmethane class of compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed methodologies for its synthesis and analysis are presented, alongside a summary of its mechanism of action, metabolism, and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Identity and Structure
This compound is chemically known as 2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one.[1] Its structure features a central 1,4-benzoxazin-3-one ring system substituted with two 4-hydroxyphenyl groups at the 2-position.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one | [1] |
| CAS Number | 17692-24-9 | [1] |
| Molecular Formula | C₂₀H₁₅NO₄ | [1] |
| SMILES | C1=CC=C2C(=C1)NC(=O)C(O2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | [1] |
| InChI | InChI=1S/C20H15NO4/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)19(24)21-17-3-1-2-4-18(17)25-20/h1-12,22-23H,(H,21,24) | [1] |
| InChIKey | BPKUDUSVDVLOPY-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Remarks | Reference |
| Molecular Weight | 333.34 g/mol | [2][3] | |
| Melting Point | 284 °C | Predicted | [2] |
| Boiling Point | 609.0 ± 55.0 °C | Predicted | [2] |
| Solubility | Soluble in DMSO | [4] | |
| Water Solubility | 0.0201 mg/mL | Predicted | [4] |
| pKa (strongest acidic) | 9.15 | Predicted | [4] |
| LogP (XLogP3) | 3.3 | Predicted | [2] |
| Topological Polar Surface Area | 78.8 Ų | [2] |
Pharmacology and Mechanism of Action
This compound is a stimulant laxative used for the treatment of constipation and for bowel preparation before surgical procedures.[1][2] Its primary pharmacological effect is to increase intestinal motility and inhibit the absorption of water and electrolytes from the colon, leading to an increase in the water content of the feces and promoting defecation.[1][2]
While the precise molecular mechanism of action is not fully elucidated, it is proposed that this compound interacts with chloride channels in the apical membrane of intestinal epithelial cells.[4] This interaction is believed to activate these channels, leading to an increased secretion of chloride ions into the intestinal lumen. The resulting osmotic gradient drives water into the intestines, softening the stool and increasing its bulk, which in turn stimulates peristalsis.
Caption: Proposed mechanism of action of this compound in intestinal epithelial cells.
Metabolism and Pharmacokinetics
This compound is typically administered as its acetate ester, this compound acetate, which is hydrolyzed to the active this compound. Some of the liberated this compound is absorbed from the gastrointestinal tract. Absorbed this compound is primarily metabolized in the liver via glucuronidation to form this compound glucuronide.[1][2] The majority of the administered dose is excreted in the feces as the unchanged parent compound, with a smaller amount of the glucuronide metabolite and a trace amount of the parent compound eliminated in the urine.[2]
Caption: Metabolic pathway of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
Isatin
-
Phenol
-
Concentrated Sulfuric Acid
-
Methanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
A mixture of isatin (1 equivalent) and phenol (2.5 equivalents) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid is added dropwise to the mixture with constant stirring. The amount of sulfuric acid should be catalytic.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated crude product is collected by filtration and washed thoroughly with distilled water to remove any unreacted starting materials and acid.
-
The crude product is then recrystallized from a suitable solvent system, such as methanol/water or ethanol/water, to yield pure this compound.
-
The purity of the final product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.
Materials:
-
This compound
-
Distilled Water
-
Buffer solutions (pH 5.0, 7.4, 9.0)
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water and each buffer solution in separate sealed vials.
-
The vials are agitated in a shaker or on a rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the samples are centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed, filtered, and diluted with a suitable solvent.
-
The concentration of this compound in the diluted supernatant is determined by a validated HPLC method.
-
The aqueous solubility is then calculated from the measured concentration and the dilution factor.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic spectral features can be predicted.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H-NMR | Aromatic protons (multiple signals in the range of δ 6.5-8.0 ppm), phenolic -OH protons (broad singlet, chemical shift dependent on solvent and concentration), and N-H proton of the benzoxazinone ring (singlet). |
| ¹³C-NMR | Carbonyl carbon of the lactam (around δ 165-170 ppm), quaternary carbon attached to two phenyl groups and oxygen (around δ 90-100 ppm), and multiple signals for aromatic carbons. |
| FT-IR (cm⁻¹) | O-H stretching (broad band around 3200-3500), N-H stretching (around 3300-3400), C=O stretching of the lactam (around 1680-1700), C-O stretching, and aromatic C=C stretching. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 333.10, and fragmentation patterns corresponding to the loss of hydroxyphenyl groups and other characteristic fragments. |
Conclusion
This compound remains a relevant compound in the study of laxatives and intestinal motility. This technical guide has consolidated the available information on its chemical structure, properties, and pharmacology. While further experimental data is needed to fully characterize certain aspects, such as its precise mechanism of action and detailed spectroscopic profile, this document provides a solid foundation for researchers and professionals working with this molecule. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound in a laboratory setting.
References
The Gut Microbiota: A Key Player in the Action of Diphenylmethane Laxatives Like Bisoxatin
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bisoxatin, a diphenylmethane derivative, is a stimulant laxative used for the treatment of constipation. Like other members of its class, such as bisacodyl and sodium picosulfate, its therapeutic efficacy is intricately linked to the complex ecosystem of the gut microbiota. While direct research on this compound's interaction with gut microbes is limited, understanding the well-documented relationship between its chemical relatives and the intestinal flora provides a foundational framework for its mechanism of action and potential research avenues. This guide synthesizes the current understanding of how diphenylmethane laxatives are metabolized by the gut microbiota, their impact on the microbial community, and the experimental approaches used to elucidate these interactions.
Core Concept: Prodrug Activation by the Gut Microbiota
Many diphenylmethane laxatives are administered as inactive prodrugs. Their conversion into the active, laxative form is often dependent on the enzymatic activity of the gut microbiota. This targeted activation in the colon ensures localized action, minimizing systemic side effects.
The primary active metabolite for many of these laxatives is bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] The generation of BHPM from its precursors is a critical step in initiating the laxative effect, which involves stimulating intestinal motility and promoting fluid and electrolyte secretion into the colonic lumen.[1][2]
Signaling Pathway for Prodrug Activation
The following diagram illustrates the general pathway for the activation of diphenylmethane prodrugs by the gut microbiota.
Caption: General pathway of diphenylmethane prodrug activation by gut microbiota.
Impact on Gut Microbiota Composition and Metabolism
The introduction of laxatives can influence the composition and metabolic output of the gut microbiota. While comprehensive data for this compound is not available, studies on related compounds like bisacodyl and lactulose provide insights into these potential effects.
Quantitative Data on Microbiota and Metabolite Changes
The following table summarizes findings from an in vitro study comparing the effects of different laxatives on the gut microbiota. It is important to note that these are not direct results for this compound but for a related compound.
| Laxative | Change in Bifidobacterium | Change in Lactobacillus | Change in Short-Chain Fatty Acids (SCFAs) | Change in Branched-Chain Fatty Acids (BCFAs) & Ammonia |
| Bisacodyl | Slight decrease | No substantial effect | - | Higher than control |
| Lactulose | >10-fold increase | >50-fold increase | Increased | Decreased |
| Macrogol | Slight increase | Decreased | - | - |
| Data sourced from an in vitro model of the human large intestine.[3][4] |
Experimental Protocols
Investigating the intricate relationship between a compound like this compound and the gut microbiota requires a multi-pronged approach, often involving in vitro and in vivo models.
In Vitro Fermentation Model
This protocol provides a general framework for assessing the direct effects of a compound on a representative gut microbial community.
Objective: To determine the impact of this compound on the composition and metabolic activity of the human gut microbiota in a controlled anaerobic environment.
Materials:
-
Fresh fecal samples from healthy human donors
-
Anaerobic chamber or jars
-
Basal medium (e.g., containing peptone, yeast extract, salts)
-
This compound (test compound)
-
Positive control (e.g., a known prebiotic like inulin)
-
Negative control (no compound)
-
Sterile, anaerobic culture tubes or microtiter plates
-
Gas chromatography (GC) for SCFA analysis
-
16S rRNA gene sequencing platform
Methodology:
-
Fecal Slurry Preparation: Homogenize fresh fecal samples in a sterile, anaerobic buffer within an anaerobic chamber.
-
Inoculation: Inoculate the basal medium with the fecal slurry.
-
Treatment: Add this compound, positive control, or no compound (negative control) to the inoculated medium at desired concentrations.
-
Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling: At various time points, collect aliquots for analysis.
-
SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFAs (acetate, propionate, butyrate) using GC.
-
Microbiota Composition Analysis: Extract microbial DNA from the culture pellets and perform 16S rRNA gene sequencing to determine changes in the bacterial community structure.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying drug-microbiota interactions.
Caption: A generalized workflow for in vitro drug-microbiota interaction studies.
Conclusion and Future Directions
The interaction between diphenylmethane laxatives and the gut microbiota is a critical determinant of their efficacy. While the direct metabolism of this compound by intestinal bacteria is yet to be fully elucidated, the established mechanisms of related compounds strongly suggest a pivotal role for the gut flora in its activation. Future research should focus on isolating and characterizing the specific bacterial species and enzymes responsible for this compound metabolism. Furthermore, comprehensive studies are needed to understand the reciprocal impact of this compound on the composition and function of the gut microbial community, including its influence on the production of key metabolites like short-chain fatty acids. Such investigations will not only deepen our understanding of this compound's mechanism of action but also open avenues for the development of personalized therapeutic strategies for constipation, potentially leveraging the gut microbiota to optimize treatment outcomes.
References
In-depth Technical Guide on the Cellular Uptake and Transport of Bisoxatin: A Review of Available Data and Inferred Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cellular uptake and transport of Bisoxatin is scarce in publicly available scientific literature. This guide summarizes the known pharmacokinetic properties of this compound and provides an overview of the most probable cellular transport mechanisms based on its chemical nature and the general principles of drug transport. The experimental protocols and pathways described are general methodologies used in the study of drug transport and are not specific to this compound unless otherwise stated.
Introduction to this compound
This compound is a stimulant laxative used for the treatment of constipation and for colonic preparation before surgical procedures.[1][2] Its therapeutic effect is achieved by increasing intestinal peristalsis and inhibiting the absorption of water and ions, which leads to an increased water content in the feces and facilitates its passage.[1][2] While its clinical effects are well-documented, the precise molecular and cellular mechanisms governing its interaction with and transport across intestinal epithelial cells are not fully elucidated.
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetics of this compound provides initial clues into its absorption and disposition.
| Parameter | Description | Source |
| Absorption | After oral administration, this compound acetate is dissociated, and some of the parent this compound is absorbed. The time to reach maximum plasma concentration (Tmax) is approximately 4 hours. | [1][2] |
| Metabolism | The absorbed portion of this compound is metabolized in the body, primarily through glucuronidation, to form this compound glucuronide. | [1][2] |
| Elimination | This compound is primarily excreted in the feces, with the majority being eliminated 48-72 hours after administration as the unchanged parent compound. A small amount remains as the acetate salt. The metabolized this compound glucuronide and trace amounts of the parent compound are eliminated in the urine. | [2] |
Postulated Cellular Uptake and Transport Mechanisms
Given the lack of specific studies on this compound, its cellular transport mechanisms can be inferred from its physicochemical properties and by drawing parallels with other xenobiotics. The transport of drugs across the intestinal epithelium can occur via several mechanisms, broadly categorized as passive diffusion and carrier-mediated transport.
Passive Diffusion
Passive diffusion is the movement of a substance across a cell membrane down its concentration gradient, without the requirement for energy. This is a primary route for many orally administered drugs.[3] For a molecule like this compound, which is a diarylmethane derivative, its lipophilicity will be a key determinant of its ability to passively diffuse across the lipid bilayer of intestinal epithelial cells.
Logical Flow of Passive Diffusion:
Caption: Postulated passive diffusion of this compound across an enterocyte.
Carrier-Mediated Transport
It is also possible that this compound interacts with membrane transporters, which are proteins that facilitate the movement of substances across cellular membranes. This can include both uptake (influx) and efflux transporters.
-
Uptake Transporters: Solute Carrier (SLC) transporters are a large family of proteins that can mediate the uptake of drugs.[4] If this compound is recognized by an SLC transporter, this would represent an active uptake mechanism.
-
Efflux Transporters: ATP-Binding Cassette (ABC) transporters, such as P-glycoprotein (P-gp), are known to pump a wide range of xenobiotics out of cells, limiting their intracellular concentration and absorption. It is plausible that this compound could be a substrate for one or more of these efflux pumps.
General Workflow for Investigating Carrier-Mediated Transport:
Caption: A general experimental workflow to identify potential drug transporters.
Experimental Protocols for Studying Cellular Uptake and Transport
The following are standard in vitro methods that could be employed to elucidate the specific transport mechanisms of this compound.
Caco-2 Cell Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. This model is widely used to predict the oral absorption of drugs.[5][6]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a microporous membrane of a transwell insert and cultured for 21-28 days to allow for differentiation and formation of tight junctions.
-
Permeability Measurement:
-
A solution containing this compound at a known concentration is added to the apical (AP) side of the transwell, representing the intestinal lumen.
-
Samples are taken from the basolateral (BL) side, representing the bloodstream, at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
-
Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
A high AP to BL Papp value suggests good passive permeability, while a significantly higher BL to AP Papp value compared to the AP to BL Papp value indicates the involvement of an active efflux transporter.
Transporter Inhibition Studies
To investigate the involvement of specific transporters, permeability assays can be conducted in the presence of known inhibitors or substrates of those transporters.[7]
Methodology:
-
Inhibitor Selection: Choose inhibitors for major drug transporters (e.g., Verapamil for P-gp).
-
Experimental Setup: The Caco-2 permeability assay is performed as described above, but with the addition of the inhibitor to the assay medium.
-
Analysis: The Papp of this compound in the presence of the inhibitor is compared to the Papp without the inhibitor. A significant change in permeability suggests that the inhibited transporter is involved in the transport of this compound.
Conclusion
While the precise cellular uptake and transport mechanisms of this compound have not been specifically reported, based on general principles of pharmacology, a combination of passive diffusion and potential interaction with carrier-mediated transport systems is likely. The provided pharmacokinetic data offers a starting point for more in-depth research. The experimental protocols outlined, such as Caco-2 permeability and transporter inhibition assays, represent the standard methodologies that would be necessary to fully characterize the cellular transport of this compound. Further research in this area would be beneficial for a more complete understanding of its mechanism of action and potential drug-drug interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. The Structure and Mechanism of Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Inducing Diarrhea in Mice Using Bisoxatin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisoxatin acetate is a stimulant laxative that can be utilized in preclinical research to induce a reliable and reproducible model of diarrhea in mice. This model is valuable for studying the pathophysiology of diarrhea, evaluating the efficacy of anti-diarrheal agents, and investigating the impact of intestinal hypermotility on drug absorption and disposition. As a member of the diphenylmethane class of laxatives, this compound acetate's mechanism of action involves the stimulation of the enteric nervous system, leading to increased intestinal motility and secretion.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound acetate to induce diarrhea in a murine model. The included information is intended to guide researchers in establishing a consistent and effective experimental system.
Mechanism of Action
This compound acetate itself is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, this compound. This compound then acts directly on the enteric nervous system (ENS), a complex network of neurons within the gut wall that governs gastrointestinal function.[1][3][4] The primary mechanism involves the stimulation of myenteric and submucosal plexuses. This stimulation leads to:
-
Increased Peristalsis: Enhanced coordinated contractions of the intestinal smooth muscles, which propels luminal contents forward at an accelerated rate.[1]
-
Increased Intestinal Secretion: Stimulation of enteric neurons can lead to an increase in the secretion of water and electrolytes into the intestinal lumen, further contributing to the diarrheal effect.[1][2]
The precise molecular targets and downstream signaling pathways of this compound within the enteric neurons are not fully elucidated but are thought to involve modulation of ion channels and neurotransmitter release.
Data Presentation
Due to the limited availability of specific dose-response data for this compound acetate in mice in the public domain, the following table provides a recommended starting range for a dose-finding study based on dosages of similar stimulant laxatives used in murine models.[5][6] Researchers should perform a pilot study to determine the optimal dose for their specific mouse strain and experimental objectives.
| Parameter | Recommended Range for Dose-Finding Study | Vehicle | Route of Administration | Observation Period |
| Dosage | 10 - 100 mg/kg | 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in saline | Oral Gavage | 4 - 24 hours post-administration |
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Suspension
Materials:
-
This compound acetate powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water, or 1% v/v Tween 80 in sterile saline)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound acetate based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound acetate powder using an analytical balance.
-
If using a mortar and pestle, triturate the powder to a fine consistency.
-
Gradually add a small amount of the chosen vehicle to the powder and mix to form a smooth paste.
-
Slowly add the remaining vehicle while continuously mixing or vortexing to ensure a homogenous suspension.
-
For larger volumes, a homogenizer can be used to ensure uniform particle size and prevent sedimentation.
-
Store the suspension at 4°C and protected from light. Shake well before each use.
Protocol 2: Induction of Diarrhea by Oral Gavage
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old)
-
This compound acetate suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Acclimatize mice to the experimental conditions for at least one week prior to the study.
-
Fast the mice for 4-6 hours before administration of this compound acetate, with free access to water.
-
Weigh each mouse immediately before dosing to calculate the exact volume of the suspension to be administered. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[7]
-
Gently restrain the mouse, ensuring a secure grip that minimizes stress.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound acetate suspension.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Provide free access to food and water after administration.
Protocol 3: Assessment of Diarrhea
A. Stool Consistency Scoring:
Materials:
-
Individual cages with a wire mesh floor or a system for separating feces from bedding.
-
White paper or absorbent pads to place under the cages.
Procedure:
-
House mice individually in cages that allow for the collection of fecal pellets.
-
Observe the mice at regular intervals (e.g., every hour for the first 4-8 hours, then at 12 and 24 hours) after this compound acetate administration.
-
Score the consistency of the fecal pellets based on a standardized scale:[8]
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but still formed pellets.
-
Score 2: Very soft, unformed pellets (mushy).
-
Score 3: Watery diarrhea.
-
B. Fecal Water Content:
Materials:
-
Collection tubes (pre-weighed)
-
Precision balance
-
Drying oven
Procedure:
-
Collect all fecal pellets produced by each mouse over a specified time period (e.g., 4, 8, or 24 hours) in a pre-weighed collection tube.
-
Immediately weigh the tube containing the fresh (wet) fecal pellets to obtain the wet weight.
-
Dry the fecal pellets in a drying oven at 60°C for 24-48 hours, or until a constant weight is achieved.
-
Weigh the tube with the dried fecal pellets to obtain the dry weight.
-
Calculate the fecal water content using the following formula:
-
Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound Acetate.
Caption: Workflow for Inducing and Assessing Diarrhea.
Caption: Putative Signaling Pathway of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Review article: do stimulant laxatives damage the gut? A critical analysis of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut motility: the hidden role of the enteric nervous system [enterosys.com]
- 4. Enteric nervous system: sensory transduction, neural circuits and gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bisoxatin in Preclinical Colonic Cleansing Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisoxatin is a stimulant laxative that promotes peristalsis and inhibits water and electrolyte absorption in the intestines, leading to a cathartic effect.[1][2][3] While its primary clinical application has been in the treatment of constipation and for surgical bowel preparation, its utility in preclinical models for colon cleansing prior to endoscopic procedures remains an area of active investigation.[3][4] These application notes provide a detailed framework for researchers designing preclinical studies to evaluate the dosage, efficacy, and safety of this compound for colonic cleansing in animal models, particularly rats and mice. Due to a lack of specific published data on this compound for this application, the following protocols are based on established methodologies for similar stimulant laxatives, such as bisacodyl, and general principles of preclinical gastrointestinal research.
Mechanism of Action
This compound, a diphenylmethane derivative, is structurally and functionally related to other stimulant laxatives like bisacodyl.[5] Its laxative effect is mediated through direct stimulation of the enteric nervous system, leading to increased colonic motility and peristalsis.[2] Additionally, it alters fluid and electrolyte transport across the colonic mucosa, inhibiting absorption and promoting secretion, which results in increased luminal fluid content and stool hydration.[1][4]
Data Presentation
The following tables are templates designed to structure the quantitative data obtained from preclinical studies on this compound for colonic cleansing. These tables facilitate the comparison of different dosages and administration regimens.
Table 1: Dose-Response of this compound on Fecal Output in a Rodent Model
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Administration Volume (ml/kg) | Time Post-Administration (hours) | Total Fecal Weight (g) | Fecal Water Content (%) |
| Sprague-Dawley Rat | Vehicle Control | 0 | 5 | 0-8 | ||
| Sprague-Dawley Rat | This compound | 1 | 5 | 0-8 | ||
| Sprague-Dawley Rat | This compound | 5 | 5 | 0-8 | ||
| Sprague-Dawley Rat | This compound | 10 | 5 | 0-8 | ||
| C57BL/6 Mouse | Vehicle Control | 0 | 10 | 0-6 | ||
| C57BL/6 Mouse | This compound | 2.5 | 10 | 0-6 | ||
| C57BL/6 Mouse | This compound | 10 | 10 | 0-6 | ||
| C57BL/6 Mouse | This compound | 20 | 10 | 0-6 |
Table 2: Efficacy of this compound in a Preclinical Colon Cleansing Model
| Animal Model | Treatment Protocol | Dose (mg/kg, p.o.) | Time of Administration (hours pre-procedure) | Colon Cleansing Score (e.g., adapted BBPS) | Cecum Score | Mid-Colon Score | Distal Colon Score | Adverse Events Noted |
| Sprague-Dawley Rat | Vehicle Control | 0 | -24 and -12 | |||||
| Sprague-Dawley Rat | This compound alone | 5 | -18 | |||||
| Sprague-Dawley Rat | PEG + this compound | 5 | -18 (this compound), -4 (PEG) | |||||
| Sprague-Dawley Rat | PEG alone | - | -4 | |||||
| C57BL/6 Mouse | Vehicle Control | 0 | -24 and -12 | |||||
| C57BL/6 Mouse | This compound alone | 10 | -16 | |||||
| C57BL/6 Mouse | PEG + this compound | 10 | -16 (this compound), -4 (PEG) | |||||
| C57BL/6 Mouse | PEG alone | - | -4 |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Catharsis in a Rodent Model
Objective: To determine the dose-dependent effect of this compound on fecal output and water content in rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Metabolic cages
-
Oral gavage needles
-
Analytical balance
-
Drying oven
Procedure:
-
Acclimatize animals to individual metabolic cages for 48 hours prior to the experiment. Provide free access to standard chow and water.
-
Fast animals for 12-18 hours before administration of the test substance, with continued access to water.
-
Randomly assign animals to treatment groups (vehicle control, and at least three doses of this compound). A minimum of n=6 animals per group is recommended.
-
Administer the assigned treatment (vehicle or this compound) via oral gavage.
-
Immediately after administration, begin collecting feces at predetermined intervals (e.g., every 2 hours for 8 hours).
-
Record the total weight of the collected feces for each animal.
-
To determine fecal water content, weigh a sample of the collected feces, dry it in an oven at 60°C until a constant weight is achieved, and then re-weigh. The difference in weight represents the water content.
Protocol 2: Assessment of Colonic Cleansing Efficacy in a Rat Model for Colonoscopy
Objective: To evaluate the efficacy of this compound, alone or in combination with an osmotic agent like polyethylene glycol (PEG), for preparing the colon for endoscopic visualization.
Materials:
-
This compound
-
Polyethylene glycol (PEG) 3350 solution
-
Vehicle
-
Oral gavage needles
-
Small animal colonoscope or endoscope
-
Anesthesia (e.g., isoflurane)
-
Colon cleansing scoring scale (an adapted version of a clinical scale like the Boston Bowel Preparation Scale is recommended).[6][7]
Procedure:
-
House rats individually and provide a standard diet.
-
24 hours prior to the procedure, switch the animals to a liquid diet or clear liquids.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound alone, PEG alone, PEG + this compound).
-
Administer this compound or vehicle at a predetermined time point (e.g., 18 hours before the procedure) via oral gavage.
-
Administer the PEG solution or vehicle at a later time point (e.g., 4 hours before the procedure) via oral gavage.
-
At the designated time, anesthetize the animal.
-
Perform a colonoscopy, advancing the scope to the cecum if possible.
-
During withdrawal of the scope, systematically evaluate the cleanliness of three colonic segments (distal, mid, and cecum) using a standardized scoring system. The scoring should be performed by an operator blinded to the treatment groups.
-
Record any adverse events observed during the preparation period or the procedure.
Adapted Boston Bowel Preparation Scale (BBPS) for Rodents:
-
Score 0: Unprepared colon with solid stool that cannot be cleared.
-
Score 1: Portion of mucosa seen, but other areas not well seen due to staining and/or semi-solid residual stool.
-
Score 2: Minor amount of residual staining or small fragments of stool, with mucosa of the colon segment well seen.
-
Score 3: Entire mucosa of the colon segment is clean with no residual stool.
Visualizations
Caption: Experimental workflow for preclinical colon cleansing evaluation.
Caption: Proposed mechanism of action for this compound in colonic cleansing.
References
- 1. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. This compound | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Bowel preparation quality scales for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Boston Bowel Preparation Scale: A valid and reliable instrument for colonoscopy-oriented research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Bisoxatin in Human Plasma
Abstract
This application note describes a simple, sensitive, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of bisoxatin in human plasma. The method utilizes a protein precipitation technique for sample preparation and UV detection for quantification. The assay has been validated according to standard bioanalytical guidelines and is suitable for pharmacokinetic studies.
Introduction
This compound is a stimulant laxative. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma. The method is demonstrated to be linear, accurate, precise, and specific.
Experimental
-
This compound reference standard (purity >99%)
-
Phenacetin (Internal Standard, IS) (purity >99%)
-
HPLC grade acetonitrile and methanol
-
Analytical grade formic acid
-
Ultrapure water
-
Drug-free human plasma
A standard HPLC system equipped with a UV-Vis detector was used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Internal Standard (IS) | Phenacetin |
| Run Time | 10 minutes |
Table 1: Chromatographic Conditions
-
Stock Solutions: Primary stock solutions of this compound (1 mg/mL) and phenacetin (IS, 1 mg/mL) were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Working solutions for calibration standards and quality control samples were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: A 10 µg/mL working solution of phenacetin was prepared by diluting the IS stock solution with the same diluent.
A protein precipitation method was employed for the extraction of this compound and the IS from plasma.[1][2]
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the 10 µg/mL IS working solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.
The calibration curve was linear over the concentration range of 50 to 5000 ng/mL. The LLOQ was established at 50 ng/mL.
| Parameter | Value |
| Concentration Range (ng/mL) | 50 - 5000 |
| Regression Equation | y = 0.0012x + 0.0025 |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ Accuracy (%) | 95.8 - 104.2 |
| LLOQ Precision (%CV) | < 15 |
Table 2: Linearity and LLOQ Data
The intra-day and inter-day precision and accuracy were evaluated at four QC levels.[1][3]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 50 | 8.5 | 102.3 | 11.2 | 101.5 |
| LQC | 150 | 6.2 | 98.7 | 7.8 | 99.4 |
| MQC | 1500 | 4.1 | 101.1 | 5.5 | 100.8 |
| HQC | 4000 | 3.5 | 99.2 | 4.9 | 98.9 |
Table 3: Accuracy and Precision of this compound Quantification
The extraction recovery was determined by comparing the peak areas of extracted samples with those of unextracted standards.[3][4]
| Analyte | LQC (150 ng/mL) | MQC (1500 ng/mL) | HQC (4000 ng/mL) |
| This compound | 88.5% | 91.2% | 90.5% |
| Phenacetin (IS) | 89.8% | 90.5% | 91.1% |
Table 4: Extraction Recovery Data
The stability of this compound in plasma was assessed under various conditions.
| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | LQC: 150 | 96.8% |
| HQC: 4000 | 97.5% | |
| Short-Term (Room Temp, 6h) | LQC: 150 | 98.1% |
| HQC: 4000 | 99.0% | |
| Long-Term (-80°C, 30 days) | LQC: 150 | 95.4% |
| HQC: 4000 | 96.2% |
Table 5: Stability of this compound in Human Plasma
Results and Discussion
The developed HPLC method provides a reliable and robust means for quantifying this compound in human plasma. The protein precipitation method offers a simple and rapid sample clean-up. The chromatographic conditions yielded symmetric peaks with good resolution for both this compound and the internal standard, phenacetin. The total run time of 10 minutes allows for a high throughput of samples. All validation parameters met the acceptance criteria of regulatory guidelines.
Conclusion
A simple, accurate, and precise RP-HPLC method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for application in pharmacokinetic studies.
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of the internal standard (phenacetin).
-
-
Working Standard Preparation:
-
Perform serial dilutions of the this compound primary stock with a 50:50 acetonitrile/water mixture to prepare a series of working standard solutions.
-
-
Spiking into Plasma:
-
Prepare calibration standards by spiking 50 µL of the appropriate working standard solution into 950 µL of drug-free human plasma to achieve final concentrations of 50, 100, 250, 500, 1000, 2500, and 5000 ng/mL.
-
Prepare quality control (QC) samples at four levels: LLOQ (50 ng/mL), LQC (150 ng/mL), MQC (1500 ng/mL), and HQC (4000 ng/mL) in the same manner.
-
-
Storage:
-
Store all stock and working solutions at 2-8°C. Store spiked plasma samples at -80°C until analysis.
-
Protocol 2: HPLC System Operation
-
System Startup:
-
Turn on all HPLC modules (pump, autosampler, column compartment, and detector).
-
Ensure sufficient mobile phase and wash solutions are available.
-
-
System Equilibration:
-
Set the mobile phase composition to Acetonitrile:0.1% Formic Acid (60:40) and the flow rate to 1.0 mL/min.
-
Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Create a sequence table in the chromatography software.
-
Include blank samples (mobile phase), a system suitability test, calibration standards, QC samples, and unknown samples.
-
Set the injection volume to 20 µL and the column temperature to 30°C.
-
Set the detector wavelength to 254 nm.
-
-
Running the Analysis:
-
Start the sequence run.
-
Monitor the system pressure and baseline throughout the run.
-
-
System Shutdown:
-
After the run, flush the column with a high organic content mobile phase (e.g., 80% acetonitrile) to remove any strongly retained compounds.
-
Turn off the detector lamp and pump.
-
Close the chromatography software.
-
Visualizations
Caption: Workflow for Plasma Sample Preparation and Analysis.
Caption: Key Parameters for Bioanalytical Method Validation.
References
Application Notes and Protocols for Studying Intestinal Ion Channel Function with Bisoxatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing bisoxatin, a diphenylmethane stimulant laxative, as a tool to investigate intestinal ion channel function. While the precise molecular targets of this compound are not fully elucidated, its mechanism of action is believed to be similar to other laxatives in its class, such as bisacodyl and phenolphthalein. These compounds are known to inhibit intestinal water and electrolyte absorption while stimulating secretion, processes intricately linked to the activity of various ion channels.[1][2]
This document outlines the hypothesized signaling pathways of this compound, detailed protocols for relevant in vitro and ex vivo experiments, and methods for data analysis and presentation.
Introduction to this compound and its Putative Mechanism of Action
This compound is a stimulant laxative that increases intestinal peristalsis and inhibits the absorption of water and ions, leading to an increase in the water content of feces.[1] Its effects are primarily localized to the colon. The active metabolite of related diphenylmethane laxatives, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is known to stimulate the enteric nervous system and directly act on the colonic mucosa to alter fluid and electrolyte transport.[3][4][5][6]
The leading hypothesis for the secretagogue effect of diphenylmethane laxatives involves the stimulation of adenylate cyclase, leading to an elevation of intracellular cyclic AMP (cAMP).[3][7] This increase in cAMP subsequently activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a key player in intestinal fluid secretion.[8][9] Activated CFTR facilitates the secretion of chloride and bicarbonate ions into the intestinal lumen, creating an osmotic gradient that drives water secretion.[3][7][9] Concurrently, the increased luminal fluid and altered ion gradients may indirectly inhibit the Epithelial Sodium Channel (ENaC), which is responsible for sodium absorption. A secondary proposed mechanism involves the downregulation of aquaporin-3 (AQP3), a water channel in the colon, which would further contribute to increased luminal water content.[10]
Hypothesized Signaling Pathway of this compound in Intestinal Epithelial Cells
Caption: Hypothesized signaling pathway of this compound in intestinal epithelial cells.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the expected quantitative data from the proposed experiments. These values are hypothetical and intended to guide data presentation.
| Parameter | Experimental Model | Expected Effect of this compound | Control Value (Example) | This compound-Treated Value (Example) |
| Short-Circuit Current (Isc) | Ussing Chamber (Rat Colon) | Increase | 10 ± 2 µA/cm² | 50 ± 5 µA/cm² |
| Transepithelial Resistance (TEER) | Ussing Chamber (Rat Colon) | No significant change or slight decrease | 200 ± 20 Ω·cm² | 180 ± 15 Ω·cm² |
| Net Na+ Flux (JnetNa) | Ussing Chamber (Rat Colon) | Decrease/Reversal to secretion | 1.5 ± 0.3 µEq/cm²·h | -0.5 ± 0.2 µEq/cm²·h |
| Net Cl- Flux (JnetCl) | Ussing Chamber (Rat Colon) | Increase in secretion | -0.2 ± 0.1 µEq/cm²·h | -2.0 ± 0.4 µEq/cm²·h |
| Intestinal Perfusion (Water Flux) | In Situ Rat Intestinal Perfusion | Reversal from absorption to secretion | 10 ± 3 µL/cm·h (absorption) | -25 ± 5 µL/cm·h (secretion) |
| AQP3 Protein Expression | Western Blot (Colonocytes) | Decrease | 100% (normalized) | 40 ± 10% (normalized) |
Experimental Protocols
In Vitro Measurement of Intestinal Ion Transport using Ussing Chambers
This protocol allows for the direct measurement of ion transport across an isolated intestinal epithelial sheet.
Experimental Workflow for Ussing Chamber Studies
Caption: Workflow for Ussing chamber experiments to study this compound's effects.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise a segment of the distal colon.
-
Immediately place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate solution.
-
Open the segment along the mesenteric border and gently rinse with buffer to remove luminal contents.
-
Separate the mucosal layer from the underlying muscle layers using fine forceps and scissors.[11]
-
-
Ussing Chamber Setup:
-
Mount the isolated colonic mucosa between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.[12][13]
-
Fill both chambers with equal volumes of Krebs-Ringer bicarbonate solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV using an automated voltage clamp. The current required to do this is the short-circuit current (Isc).
-
Measure the transepithelial electrical resistance (TEER) by applying a brief voltage pulse and measuring the resulting current change.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.
-
Add this compound (dissolved in an appropriate vehicle, e.g., DMSO) to the mucosal (apical) chamber to achieve the desired final concentration. Add an equal volume of the vehicle to the control tissues.
-
Record the Isc continuously. An increase in Isc is indicative of net anion secretion (e.g., Cl- and HCO3-).
-
To confirm the involvement of specific ion channels, selective inhibitors can be added after the this compound-induced response has stabilized. For example, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical side to see if the Isc returns to baseline. To assess effects on sodium absorption, amiloride (an ENaC blocker) can be added apically.
-
-
Ion Flux Studies:
-
To directly measure sodium and chloride transport, add radioactive isotopes (e.g., 22Na+ and 36Cl-) to one chamber and measure their appearance in the opposite chamber over time.
-
Calculate the unidirectional fluxes (mucosal-to-serosal and serosal-to-mucosal) and the net flux for each ion.
-
In Situ Single-Pass Intestinal Perfusion in Rats
This technique allows for the study of net water and electrolyte movement in a segment of the intestine within a living animal.
Methodology:
-
Animal Preparation:
-
Anesthetize a rat according to approved animal care protocols.
-
Make a midline abdominal incision to expose the small intestine and colon.
-
Isolate a segment of the colon and cannulate both ends with flexible tubing.
-
-
Perfusion:
-
Perfuse the isolated colonic segment with a pre-warmed (37°C), isotonic electrolyte solution containing a non-absorbable marker (e.g., 14C-polyethylene glycol 4000).
-
After an equilibration period, switch to a perfusion solution containing this compound.
-
Collect the perfusate at timed intervals from the distal cannula.
-
-
Analysis:
-
Measure the volume of the collected perfusate and the concentration of the non-absorbable marker to calculate the net water flux. A decrease in the marker concentration indicates water secretion into the lumen.
-
Measure the concentrations of sodium and chloride in the perfusate to determine the net flux of these ions.
-
Western Blot Analysis of Aquaporin-3 Expression
This protocol is used to determine if this compound alters the protein levels of AQP3 in colonic epithelial cells.
Methodology:
-
Sample Collection and Preparation:
-
Treat rats with this compound or a vehicle control orally for a specified period.
-
Euthanize the animals and excise the colons.
-
Scrape the mucosal layer to isolate colonocytes.
-
Homogenize the cells in a lysis buffer containing protease inhibitors and centrifuge to obtain the total protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for AQP3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Concluding Remarks
The protocols and conceptual frameworks provided in these application notes offer a robust starting point for investigating the effects of this compound on intestinal ion channel function. By employing these methods, researchers can elucidate the molecular mechanisms underlying the laxative effects of this compound and potentially identify novel therapeutic targets for gastrointestinal disorders characterized by abnormal fluid and electrolyte transport. The use of complementary in vitro and ex vivo models will provide a comprehensive understanding of this compound's pharmacological profile.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Sodium picosulfate - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of bisacodyl on ascending colon emptying and overall colonic transit in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Action Mode of Gut Motility, Fluid and Electrolyte Transport in Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 12. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
- 13. Ussing Chamber - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Bisoxatin Analogs Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisoxatin is a stimulant laxative that promotes intestinal motility and secretion, offering relief from constipation.[1][2][3] Its mechanism of action is believed to involve the stimulation of the enteric nervous system and a direct effect on intestinal epithelial cells, potentially through interaction with chloride channels.[1][4] The development of novel this compound analogs presents an opportunity to improve its therapeutic profile, including potency, selectivity, and safety. This application note provides detailed protocols for a suite of cell-based assays designed for the efficient screening and characterization of this compound analogs.
The described assays are intended to assess key pharmacological parameters: cytotoxicity, intestinal permeability, and pro-secretory activity. These assays are amenable to high-throughput screening (HTS) formats, enabling the rapid evaluation of large compound libraries.
Core Assays for Screening this compound Analogs
A tiered screening approach is recommended, beginning with an assessment of cytotoxicity to determine the therapeutic window of the analogs. Promising non-toxic candidates can then be advanced to functional assays measuring intestinal epithelial cell permeability and ion secretion.
-
Cell Viability and Cytotoxicity Assay (MTT Assay): To evaluate the effect of this compound analogs on the viability of intestinal epithelial cells.
-
Caco-2 Permeability Assay: To assess the potential for oral absorption and identify compounds that may be subject to active efflux.
-
Intestinal Secretion Assay (using Enteroids): A physiologically relevant model to measure the pro-secretory activity of the analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound analogs exhibit cytotoxic effects on intestinal epithelial cells (e.g., Caco-2 or HT-29). This is crucial for establishing a therapeutic index. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.[3][5]
Experimental Protocol: MTT Assay
Materials:
-
Intestinal epithelial cell line (e.g., Caco-2, ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs and control compounds (e.g., this compound, vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound analogs in serum-free DMEM. After 24 hours, remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the analog to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity of this compound Analogs
| Analog | Structure Modification | IC₅₀ (µM) on Caco-2 cells (48h) |
| This compound | - | > 100 |
| Analog A | R₁ = Cl | 85.2 |
| Analog B | R₂ = OCH₃ | > 100 |
| Analog C | R₁ = F, R₂ = CH₃ | 55.7 |
| Analog D | R₃ = Pyridine | 92.1 |
Note: The data presented in this table is illustrative and intended for demonstration purposes.
Caco-2 Permeability Assay
The Caco-2 cell line, when grown on semi-permeable supports, forms a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier.[4][6] This assay is used to predict the intestinal permeability of drugs and to determine if they are substrates of efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells (passage 25-40)
-
DMEM with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound analogs and control compounds (e.g., propranolol - high permeability, atenolol - low permeability, rhodamine 123 - P-gp substrate)
-
Lucifer yellow solution (for monolayer integrity testing)
-
LC-MS/MS system for compound quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values > 250 Ω·cm². Additionally, perform a Lucifer yellow permeability test to confirm monolayer integrity.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound (e.g., 10 µM this compound analog) in HBSS to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Take a sample from the apical chamber at the end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Data Presentation: Permeability of this compound Analogs
| Analog | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 2.5 ± 0.3 | 5.1 ± 0.6 | 2.0 |
| Analog A | 3.1 ± 0.4 | 6.5 ± 0.8 | 2.1 |
| Analog B | 1.8 ± 0.2 | 2.0 ± 0.3 | 1.1 |
| Analog C | 4.5 ± 0.5 | 9.8 ± 1.1 | 2.2 |
| Analog D | 2.2 ± 0.3 | 4.3 ± 0.5 | 1.9 |
Note: The data presented in this table is illustrative and intended for demonstration purposes.
Intestinal Secretion Assay (using Enteroids)
Human intestinal enteroids are three-dimensional structures derived from intestinal stem cells that closely mimic the in vivo intestinal epithelium, including the presence of various cell types and a crypt-villus axis.[7][8][9][10][11] This assay measures the ability of this compound analogs to induce fluid secretion, a key aspect of their laxative effect.
Experimental Protocol: Intestinal Secretion Assay
Materials:
-
Human intestinal enteroids (e.g., derived from colon biopsies)
-
Matrigel®
-
Enteroid growth medium (e.g., Advanced DMEM/F12 with supplements)
-
Forskolin (positive control for secretion)
-
Fluorescent dye (e.g., Calcein AM)
-
High-content imaging system or confocal microscope
Procedure:
-
Enteroid Culture: Culture human intestinal enteroids in Matrigel® domes according to established protocols.
-
Assay Preparation: Plate enteroids in a 96-well optical plate.
-
Compound Treatment: Add this compound analogs at various concentrations to the culture medium. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Live Imaging:
-
Add a live-cell fluorescent dye (e.g., Calcein AM) to the medium to visualize the enteroid structure.
-
Acquire time-lapse images of the enteroids using a high-content imaging system or confocal microscope.
-
-
Secretion Measurement:
-
Fluid secretion into the enteroid lumen will cause them to swell.
-
Quantify the change in the cross-sectional area or volume of the enteroids over time using image analysis software.
-
-
Data Analysis:
-
Plot the percentage increase in enteroid area/volume against time for each compound concentration.
-
Determine the EC₅₀ value for each analog (the concentration that produces 50% of the maximal swelling response).
-
Data Presentation: Pro-secretory Activity of this compound Analogs
| Analog | EC₅₀ for Enteroid Swelling (µM) | Maximal Swelling (% of Forskolin) |
| This compound | 12.5 | 85% |
| Analog A | 8.2 | 92% |
| Analog B | 25.1 | 65% |
| Analog C | 5.9 | 98% |
| Analog D | 15.8 | 80% |
Note: The data presented in this table is illustrative and intended for demonstration purposes.
Visualizations
Signaling Pathway: Putative Mechanism of this compound Action
Caption: Putative signaling pathway of this compound analogs in intestinal epithelial cells.
Experimental Workflow: High-Throughput Screening Cascade
Caption: High-throughput screening workflow for this compound analogs.
Logical Relationship: Assay Triage Strategy
Caption: Logical triage strategy for the selection of promising this compound analogs.
References
- 1. Anthranoid laxatives influence the absorption of poorly permeable drugs in human intestinal cell culture model (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of novel somatostatin analogs with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 'contact laxatives' on intestinal and colonic epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Laxatives and intestinal epithelial cells: a morphological study of epithelial cell damage and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Bisoxatin-Treated Intestinal Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of intestinal tissue following treatment with Bisoxatin, a stimulant laxative. The information is intended to guide researchers in assessing the molecular and cellular effects of this compound on the intestinal mucosa, enteric nervous system, and epithelial barrier function.
Introduction
This compound is a stimulant laxative that increases intestinal motility and promotes water secretion into the intestinal lumen, facilitating defecation.[1][2] Its mechanism of action involves the stimulation of the enteric nervous system and direct effects on intestinal epithelial cells.[3][4] Understanding the histological and molecular changes induced by this compound is crucial for elucidating its therapeutic effects and potential side effects. Immunohistochemistry is a powerful technique to visualize the distribution and abundance of specific proteins within the complex architecture of the intestinal tissue, offering insights into cellular responses to the drug.
This document outlines a comprehensive IHC protocol and suggests key protein targets that may be modulated by this compound treatment, based on its known mechanism of action and studies of similar stimulant laxatives.
Potential Protein Targets for IHC Analysis
Based on the mechanism of action of stimulant laxatives, the following protein markers are of significant interest for IHC analysis of this compound-treated intestinal tissue:
-
Aquaporin-3 (AQP3): As a key water channel in the colon, AQP3 plays a crucial role in water absorption. Stimulant laxatives like bisacodyl have been shown to downregulate AQP3 expression, leading to increased water content in the feces.[5][6][7]
-
c-Fos: This immediate early gene is expressed upon neuronal activation.[8] IHC for c-Fos can be used to identify activated neurons in the myenteric plexus of the enteric nervous system following stimulation by laxatives.[9][10]
-
Tight Junction Proteins (ZO-1, Occludin): These proteins are essential for maintaining the integrity of the intestinal epithelial barrier.[11] Changes in their expression or localization could indicate alterations in mucosal permeability.
-
Ki-67: A marker of cellular proliferation, Ki-67 can be used to assess whether this compound treatment affects the turnover rate of intestinal epithelial cells.[12][13]
Data Presentation
The following table summarizes hypothetical quantitative data based on studies of stimulant laxatives similar to this compound, illustrating potential changes that could be measured by IHC and subsequent image analysis.
| Target Protein | Location | Control Group (Vehicle) | This compound-Treated Group | Fold Change | Putative Effect of this compound |
| Aquaporin-3 (AQP3) | Basolateral membrane of colonocytes | High expression (e.g., 85% positive cells) | Decreased expression (e.g., 40% positive cells) | -2.1x | Inhibition of water reabsorption |
| c-Fos | Nuclei of myenteric plexus neurons | Low basal expression (e.g., 5% positive neurons) | Increased expression (e.g., 35% positive neurons) | +7.0x | Stimulation of enteric neurons |
| ZO-1 | Apical tight junctions of epithelial cells | Continuous linear staining | Disrupted/discontinuous staining | N/A (Qualitative) | Altered intestinal barrier integrity |
| Ki-67 | Nuclei of crypt epithelial cells | Normal proliferation (e.g., 20% positive cells) | No significant change (e.g., 22% positive cells) | ~1.1x | Minimal impact on cell turnover |
Experimental Protocols
This section provides a detailed, step-by-step immunohistochemistry protocol for formalin-fixed, paraffin-embedded (FFPE) intestinal tissue.
I. Tissue Preparation
-
Fixation: Immediately following dissection, fix intestinal tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.[12]
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.[9]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.[14]
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.[1]
-
-
Antigen Retrieval:
-
For most targets, heat-induced epitope retrieval (HIER) is recommended.[12]
-
Immerse slides in a staining jar containing 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[1]
-
Rinse with TBST.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (see table below for examples) in the blocking solution to its optimal concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
| Primary Antibody | Host Species | Suggested Dilution |
| Anti-Aquaporin-3 | Rabbit | 1:200 - 1:500 |
| Anti-c-Fos | Rabbit | 1:500 - 1:2000 |
| Anti-ZO-1 | Rabbit/Mouse | 1:100 - 1:250 |
| Anti-Ki-67 | Rabbit | 1:100 - 1:200 |
-
Secondary Antibody Incubation:
-
Wash slides with TBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with TBST (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Wash slides with TBST (3 changes, 5 minutes each).
-
-
Chromogen Application:
-
Apply a diaminobenzidine (DAB) solution until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound-treated intestinal tissue.
Signaling Pathway of Stimulant Laxatives on Aquaporin-3 Expression
Caption: Proposed signaling pathway for this compound-induced laxative effect via AQP3.
References
- 1. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The elucidation of the function and the expression control mechanism of aquaporin-3 in the colon] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Fos expression in the myenteric plexus, spinal cord and brainstem following injection of formalin in the rat colonic wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCK-A receptor activation induces fos expression in myenteric neurons of rat small intestine [pubmed.ncbi.nlm.nih.gov]
- 11. Redistribution of the tight junction protein ZO-1 during physiological shedding of mouse intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ki67 (MKI67) | Abcam [abcam.co.jp]
- 13. Altered Intestinal Epithelial Homeostasis in Mice with Intestine-Specific Deletion of the Krüppel-Like Factor 4 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Action Mode of Gut Motility, Fluid and Electrolyte Transport in Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Bisoxatin Efficacy in Animal Models of Constipation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty in defecation, and hard, dry stools. Animal models are indispensable tools in the preclinical evaluation of novel laxative agents. Bisoxatin, a diphenylmethane derivative, is a stimulant laxative that promotes defecation by increasing intestinal motility and secretion.[1][2] This document provides detailed application notes and protocols for establishing and utilizing common animal models of constipation to assess the therapeutic efficacy of this compound. The protocols described herein are based on established methodologies for inducing constipation and evaluating laxative effects. While direct studies on this compound in these specific models are limited in the publicly available literature, the provided protocols are designed based on the well-understood mechanisms of stimulant laxatives and can be adapted for the evaluation of this compound.
Mechanism of Action of this compound
This compound exerts its laxative effect through a dual mechanism of action. It stimulates the enteric nervous system, leading to increased peristaltic contractions of the intestinal smooth muscle.[2][3] Additionally, it inhibits water and ion absorption from the colon and promotes the secretion of fluids and electrolytes into the intestinal lumen.[1][2] This increase in intestinal fluid content softens the stool and further facilitates its passage.[2] The pro-secretory effect is believed to be mediated, at least in part, through the activation of chloride channels in the apical membrane of intestinal epithelial cells.[4][5]
Signaling Pathway for Stimulant Laxatives
The following diagram illustrates the general signaling pathway for stimulant laxatives like this compound, leading to increased intestinal motility and secretion.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. e-century.us [e-century.us]
- 4. Activation of type-2 chloride channels: a novel therapeutic target for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Application Notes and Protocols: Electrophysiological Recording of Neurons Exposed to Novel Compounds
Disclaimer: There is currently no publicly available scientific literature detailing the direct electrophysiological effects of Bisoxatin on neurons. This compound is documented as a stimulant laxative that acts on the intestine by increasing peristalsis and inhibiting water and ion absorption[1][2]. The precise molecular mechanism of its laxative effect is unknown[1][2].
The following document provides a generalized framework and detailed protocols for researchers and drug development professionals to investigate the electrophysiological effects of a novel compound, referred to herein as "Compound X," on neuronal activity. This template can be adapted for testing compounds like this compound to elucidate any potential neuroactive properties.
Introduction
Understanding the effects of chemical compounds on neuronal electrophysiology is a cornerstone of neuropharmacology and drug discovery. Alterations in neuronal firing, membrane potential, and ion channel function can indicate therapeutic potential or neurotoxic effects. Standard electrophysiological techniques, such as the patch-clamp method, allow for high-resolution recording of these parameters from individual neurons.
This application note provides a standard protocol for whole-cell patch-clamp recording from cultured primary neurons to assess the impact of a test compound on key electrophysiological properties. It also includes templates for data presentation and diagrams for experimental workflow and potential signaling pathways.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the clear interpretation and comparison of results. The following tables provide a structured format for summarizing quantitative data obtained from electrophysiological recordings of neurons exposed to Compound X.
Table 1: Effects of Compound X on Passive Membrane Properties
| Concentration of Compound X | Resting Membrane Potential (mV) | Input Resistance (MΩ) | Membrane Capacitance (pF) |
| Control (0 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 0.1 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 100 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of Compound X on Action Potential Properties
| Concentration of Compound X | Action Potential Threshold (mV) | Action Potential Amplitude (mV) | Action Potential Duration (ms) | Firing Frequency (Hz) |
| Control (0 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 0.1 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 100 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effects of Compound X on Voltage-Gated Ion Channel Currents
| Concentration of Compound X | Peak Sodium Current (pA) | Peak Potassium Current (pA) | Peak Calcium Current (pA) |
| Control (0 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 0.1 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 100 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols: Methodologies for Key Experiments
The following is a detailed protocol for whole-cell patch-clamp recording from cultured primary neurons to assess the electrophysiological effects of a test compound.
Primary Neuron Culture Preparation
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Dissociation: Isolate hippocampi or cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
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Enzymatic Digestion: Incubate the tissue in a solution of papain (20 U/mL) in HBSS for 20-30 minutes at 37°C.
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Mechanical Trituration: Gently triturate the digested tissue using fire-polished Pasteur pipettes with decreasing tip diameters to obtain a single-cell suspension.
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Plating: Plate the dissociated neurons onto poly-D-lysine-coated glass coverslips in a 24-well plate at a density of 50,000 to 100,000 cells/well.
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Culture Maintenance: Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2. Recordings are typically performed on days in vitro (DIV) 10-14.
Whole-Cell Patch-Clamp Recording
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup:
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Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
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Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Use a micromanipulator to approach a healthy-looking neuron with the recording pipette.
-
-
Seal Formation and Whole-Cell Configuration:
-
Apply slight positive pressure to the pipette as it approaches the neuron.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp Mode: Record the resting membrane potential and inject current steps to elicit action potentials.
-
Voltage-Clamp Mode: Hold the membrane potential at -70 mV and apply voltage steps to record voltage-gated sodium, potassium, and calcium currents.
-
-
Compound Application:
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After obtaining stable baseline recordings, perfuse the chamber with the external solution containing the desired concentration of Compound X.
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Record the changes in electrophysiological properties during and after compound application.
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Perform a washout by perfusing with the control external solution to check for reversibility of the effects.
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Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for electrophysiological recording.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical GPCR signaling cascade.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bisoxatin Acetate Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the solubility of Bisoxatin acetate in preparations for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound acetate and what are its primary uses in research?
A1: this compound acetate is a stimulant laxative used in research to induce diarrhea in animal models.[1] It is primarily used to study the effects of diarrhea on intestinal function and morphology.[1]
Q2: What are the known physicochemical properties of this compound acetate?
A2: this compound acetate is a crystalline solid with very low water solubility.[2][3] It is known to be soluble in DMSO.[1] Key physicochemical properties are summarized in the table below.
Q3: What is the mechanism of action of this compound acetate?
A3: this compound acetate acts as a stimulant laxative by increasing intestinal peristalsis and inhibiting the absorption of water and ions in the intestine.[1] This leads to an increase in the water content of the feces and accelerates its movement through the colon.
Q4: What is the reported oral toxicity of this compound acetate in rodents?
A4: The oral median lethal dose (LD50) of this compound acetate has been reported to be 8000 mg/kg in rats and >10,000 mg/kg in mice, indicating a high safety margin for acute oral dosing.[2]
Troubleshooting Guide for In Vivo Formulation
Q5: I am having trouble dissolving this compound acetate for my in vivo study. Where should I start?
A5: Due to its poor aqueous solubility, a multi-component solvent system is often required. A common starting point for formulating poorly soluble compounds for oral administration is a vehicle containing a primary organic solvent, a co-solvent/surfactant, and an aqueous component. Based on available information, a suggested starting formulation is provided in the table below.
Q6: My this compound acetate is precipitating out of the formulation upon addition of the aqueous component. What can I do?
A6: Precipitation upon the addition of an aqueous phase is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
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Decrease the final concentration of this compound acetate: The compound may be supersaturated in the final formulation. Try reducing the target concentration.
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Increase the proportion of organic co-solvents: Increase the percentage of DMSO and/or PEG 300 in your formulation. This will increase the overall solvent capacity for the compound.
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Increase the concentration of the surfactant: Increase the percentage of Tween 80. Surfactants help to form micelles that can encapsulate the drug and keep it in solution.
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Adjust the pH of the aqueous component: Although this compound acetate is neutral, extreme pH values can sometimes influence the stability of the formulation. Ensure your aqueous component (saline or PBS) is at a physiological pH.
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Use a different co-solvent or surfactant: If the suggested components are not effective, consider other pharmaceutically acceptable excipients.
Q7: Can I use sonication or heating to dissolve this compound acetate?
A7: Yes, gentle heating (to 37-40°C) and sonication can be used to aid in the initial dissolution of this compound acetate in the organic solvent (e.g., DMSO). However, be cautious with heating as it can potentially degrade the compound. Always allow the solution to cool to room temperature before administration to animals.
Q8: How can I confirm that my final formulation is a solution and not a suspension?
A8: A true solution should be clear and free of any visible particles. You can visually inspect the formulation against a light and dark background. For a more rigorous assessment, you can filter the solution through a 0.22 µm filter. If the concentration of the filtrate is the same as the initial concentration, it indicates that the compound is fully dissolved.
Data Presentation
Table 1: Physicochemical Properties of this compound Acetate
| Property | Value | Source |
| Molecular Formula | C24H19NO6 | [4] |
| Molecular Weight | 417.41 g/mol | [2] |
| Water Solubility | 0.00131 mg/mL | [3] |
| LogP | 4.14 | [3] |
| Melting Point | 190°C | [2] |
| Known Solubility | Soluble in DMSO | [1] |
Table 2: Suggested Starting Formulation for In Vivo Oral Administration
| Component | Suggested Percentage | Purpose |
| DMSO | 5-10% | Primary organic solvent |
| PEG 300 | 30-40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline or PBS | 50-60% | Aqueous vehicle |
Note: This is a general starting point. The optimal formulation may need to be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Acetate Formulation for Oral Gavage
This protocol is based on a generic example for formulating a poorly soluble compound for in vivo use.
Materials:
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This compound acetate powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG 300)
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Tween 80
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Sterile saline or Phosphate Buffered Saline (PBS)
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Sterile microcentrifuge tubes or vials
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Pipettes
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Vortex mixer
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Sonicator (optional)
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Water bath (optional)
Procedure:
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Weigh the required amount of this compound acetate. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound acetate.
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Dissolve this compound acetate in DMSO. In this example, add 50 µL of DMSO to the 2 mg of this compound acetate. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to assist dissolution.
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Add PEG 300. To the DMSO solution, add 300 µL of PEG 300. Vortex until the solution is clear and homogenous.
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Add Tween 80. Add 50 µL of Tween 80 to the mixture and vortex until fully incorporated.
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Add the aqueous vehicle. Slowly add 600 µL of saline or PBS to the mixture while vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation.
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Final mixing. Vortex the final solution for at least one minute to ensure homogeneity. The final solution should be clear.
Protocol 2: General Procedure for Determining the Solubility of this compound Acetate
Materials:
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This compound acetate powder
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Selected solvents (e.g., DMSO, PEG 300, ethanol, propylene glycol)
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Vials with screw caps
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Analytical balance
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Vortex mixer
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Shaking incubator or rotator
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Centrifuge
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HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
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Prepare saturated solutions. Add an excess amount of this compound acetate to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
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Equilibrate the samples. Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Separate the solid and liquid phases. Centrifuge the vials at high speed to pellet the undissolved solid.
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Sample the supernatant. Carefully collect a known volume of the clear supernatant without disturbing the pellet.
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Dilute the sample. Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
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Analyze the concentration. Determine the concentration of this compound acetate in the diluted sample using a validated HPLC or UV-Vis method.
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Calculate the solubility. Back-calculate the original concentration in the supernatant to determine the solubility of this compound acetate in each solvent.
Visualizations
References
Navigating Inconsistent Results in Bisoxatin-Induced Diarrhea Models: A Technical Support Guide
Researchers and drug development professionals utilizing bisoxatin-induced diarrhea models often face challenges with experimental variability, which can impact the reliability and reproducibility of their findings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems researchers may encounter.
My animals are not developing diarrhea or the response is very weak.
Possible Causes:
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Incorrect Dosage: The dose of this compound acetate may be too low for the specific animal strain, age, or sex.
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Route of Administration: Improper administration (e.g., subcutaneous instead of oral gavage) can lead to reduced bioavailability and efficacy.
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Animal Characteristics: Factors such as the age, sex, and gut microbiota composition of the animals can significantly influence their response to stimulant laxatives.[1]
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Acclimatization: Insufficient acclimatization of animals to the housing and experimental conditions can cause stress, which may affect gastrointestinal motility.
Solutions:
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Ensure Correct Administration: For oral administration, use proper gavage techniques to ensure the full dose is delivered to the stomach.
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Standardize Animal Supply: Source animals from a reputable vendor and ensure they are of a consistent age and weight. House animals under controlled conditions to minimize stress.
I am observing high variability in the severity of diarrhea between animals in the same group.
Possible Causes:
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Genetic Variability: Outbred animal stocks can have significant genetic differences, leading to varied responses.
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Differences in Gut Microbiota: The gut microbiome plays a role in the metabolism of some laxatives and can influence intestinal motility.[3]
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Food and Water Intake: Variations in food and water consumption prior to the experiment can affect gastrointestinal content and motility.
Solutions:
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Use Inbred Strains: Whenever possible, use inbred strains of mice or rats to reduce genetic variability.
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Co-housing: House animals in the same cage for a period before the experiment to encourage a more uniform gut microbiota through coprophagy.
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Fasting: Implement a consistent fasting period (e.g., 12-18 hours) before administering this compound acetate to standardize the gastrointestinal state. Ensure free access to water.
My animals are experiencing excessive mortality.
Possible Causes:
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Dehydration and Electrolyte Imbalance: Severe diarrhea can lead to significant fluid and electrolyte loss, resulting in mortality.[4]
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Toxicity at High Doses: The administered dose may be too high, leading to systemic toxicity.
Solutions:
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Fluid and Electrolyte Support: Provide access to hydration solutions (e.g., 0.9% saline) in addition to regular drinking water.
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Monitor Animal Health: Closely monitor animals for signs of severe distress, such as lethargy, piloerection, and excessive weight loss. Establish clear humane endpoints for euthanasia.
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Re-evaluate Dosage: If mortality is high, reduce the dose of this compound acetate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound acetate?
A1: this compound acetate is a stimulant laxative that belongs to the diphenylmethane family.[5] It has a dual mechanism of action: it stimulates the enteric nervous system to increase intestinal motility (prokinetic effect) and alters intestinal fluid and electrolyte transport, leading to a net secretion of water into the lumen (secretory effect).[5][6] The active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is formed in the intestine and acts locally on the colon.[5]
Q2: How should I quantify the severity of diarrhea in my animal model?
A2: Diarrhea can be quantified using several parameters, including:
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Stool Consistency Score: A visual scoring system based on the shape and consistency of the feces.
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Fecal Water Content: Calculating the percentage of water in collected fecal samples.
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Total Fecal Output: Measuring the total weight of feces produced over a specific time period.
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Time to Onset of Diarrhea: Recording the time from this compound administration to the first diarrheal stool.
Q3: Are there alternatives to this compound for inducing diarrhea in animal models?
A3: Yes, other agents commonly used to induce diarrhea in research models include castor oil, senna, and loperamide (to induce constipation followed by a laxative challenge).[3][7] The choice of agent depends on the specific research question and the desired mechanism of action.
Experimental Protocols & Data
Table 1: Example Scoring System for Stool Consistency
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Pasty, semi-solid stools |
| 3 | Watery, liquid stools |
Table 2: Key Experimental Parameters for a this compound-Induced Diarrhea Model
| Parameter | Recommendation |
| Animal Model | Inbred mouse strain (e.g., C57BL/6) or rat strain (e.g., Wistar) |
| Age/Weight | 8-10 weeks old, 20-25g (mice) or 200-250g (rats) |
| Housing | Controlled environment (12h light/dark cycle, 22±2°C), co-housed |
| Diet | Standard chow and water ad libitum |
| Fasting | 12-18 hours prior to induction with free access to water |
| This compound Acetate Dose | Perform a dose-response study. A starting point, based on bisacodyl, could be 50-100 mg/kg p.o. for mice. |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in distilled water |
| Route of Administration | Oral gavage |
| Observation Period | 4-6 hours post-administration for acute effects |
| Data Collection | Stool consistency score, fecal water content, total fecal output at regular intervals |
Visualizing the Mechanism and Workflow
To aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: A flowchart of the experimental workflow.
Caption: Proposed signaling pathway for this compound.
References
- 1. Regulation of enteric nervous system via sacral nerve stimulation in opioid-induced constipated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Bisoxatin degradation in experimental solutions
This technical support center provides guidance on preventing the degradation of Bisoxatin and its prodrug, this compound acetate, in experimental solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound acetate in experimental solutions?
A1: The primary degradation pathway for this compound acetate is the hydrolysis of its two ester groups, which results in the formation of this compound and acetic acid.[1] This reaction is a key consideration as the acetate groups are essential for its prodrug activity.[1] Additionally, the core structure of this compound contains phenol groups and a benzoxazinone ring, which can also be susceptible to degradation.
Q2: What factors can accelerate the degradation of this compound and this compound acetate?
A2: Several factors can accelerate degradation:
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pH: Ester hydrolysis is catalyzed by both acidic and basic conditions.[2][3][4][5]
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Temperature: Higher temperatures generally increase the rate of chemical degradation, including hydrolysis.[6][7][8][9]
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Light: The phenolic groups in this compound are susceptible to photodegradation upon exposure to UV or visible light.[6][10][11][12][13]
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Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenol moieties.[14]
Q3: What are the recommended solvents for dissolving this compound acetate?
A3: this compound acetate is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] For aqueous solutions, it is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before diluting with the aqueous buffer. The final concentration of the organic solvent should be minimized to avoid affecting the experiment and the stability of the compound.
Q4: How should I store stock solutions of this compound and this compound acetate?
A4: To minimize degradation, stock solutions should be stored under the following conditions:
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Temperature: Store at low temperatures, such as 4°C for short-term storage (days to weeks) or -20°C to -80°C for long-term storage (months).[6][8][9]
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Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6][10][12][13]
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Aliquoting: It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period. | Hydrolysis of acetate groups: The pH of the experimental solution may be too high or too low, accelerating the conversion of this compound acetate to the less active this compound.[1] | Maintain the pH of your experimental solution within a stable range, ideally slightly acidic for ester stability. A preliminary stability study to determine the optimal pH for your specific conditions is recommended. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility: this compound and its acetate form have limited solubility in water.[1] | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low and does not affect your experimental system. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation/Degradation of phenolic groups: This can be caused by exposure to light, air (oxygen), or incompatible components in the solution.[10][11][14] | Prepare solutions fresh whenever possible. Store solutions protected from light and consider purging with an inert gas like nitrogen or argon to minimize oxidation. |
| Inconsistent experimental results between batches. | Inconsistent solution preparation and storage: Variations in solvent, pH, temperature, or light exposure during storage can lead to different levels of degradation. | Standardize your protocol for solution preparation, storage, and handling. Always use fresh dilutions from a properly stored stock solution for your experiments. |
Data Summary
Table 1: General Recommendations for Storage and Handling of this compound Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | Short-term (days-weeks): 4°C Long-term (months): -20°C or -80°C | Reduces the rate of chemical degradation, including hydrolysis.[6][8][9] |
| Light Exposure | Store in amber vials or protect from light. | Phenolic compounds are susceptible to photodegradation.[6][10][11][12][13] |
| pH of Aqueous Solutions | Maintain a stable, slightly acidic pH (preliminary testing recommended). | Ester hydrolysis is minimized at a slightly acidic pH.[2][3][4] |
| Solvents for Stock Solutions | DMSO | This compound acetate is soluble in DMSO.[1] |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound Acetate in an Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound acetate in a specific experimental buffer.
-
Preparation of Stock Solution:
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Prepare a concentrated stock solution of this compound acetate (e.g., 10 mM) in DMSO.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in your chosen aqueous buffer.
-
Prepare separate aliquots for each time point and condition to be tested.
-
-
Incubation Conditions:
-
Incubate the test solutions under various conditions relevant to your experiments:
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Temperature: e.g., Room temperature (25°C) and 37°C.
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Light: e.g., Exposed to ambient light and protected from light.
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Time Points: e.g., 0, 2, 4, 8, 24, and 48 hours.
-
-
-
Sample Analysis:
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At each time point, analyze the concentration of the remaining this compound acetate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor for the appearance of degradation products, such as this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound acetate versus time for each condition.
-
Determine the rate of degradation and the half-life of the compound under your experimental conditions.
-
Visualizations
Caption: Potential degradation pathways for this compound acetate.
Caption: Workflow for assessing this compound acetate stability.
References
- 1. Buy this compound acetate (EVT-262628) | 14008-48-1 [evitachem.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioBoard [openresearchlibrary.org]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenols - Wikipedia [en.wikipedia.org]
Addressing variability in animal response to Bisoxatin
This technical support center provides guidance for researchers, scientists, and drug development professionals using Bisoxatin in animal models. The following information is designed to address common issues and sources of variability encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a stimulant laxative.[1][2] Its primary mechanism involves increasing intestinal peristalsis and inhibiting the absorption of water and ions in the intestine.[1][2] This leads to an increased water content in the feces and promotes bowel movements.[1][2] this compound acetate, the common form used, is hydrolyzed to release the active compound, this compound.[3] While it is known to stimulate the enteric nervous system, the precise molecular mechanism of its stimulant effect is not fully elucidated.[4] Some evidence suggests it may interact with chloride channels in intestinal epithelial cells to enhance fluid secretion.[3]
Q2: What are the common animal models used to assess the efficacy of laxatives like this compound?
Researchers commonly use rodent models, such as rats and mice, to evaluate the efficacy of laxatives.[1] Constipation can be induced in these models through various methods, including:
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Loperamide-induced constipation: Loperamide is an opioid receptor agonist that decreases gastrointestinal motility.
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Low-fiber diet-induced constipation: A diet lacking in fiber can lead to reduced stool bulk and slower transit time.[5]
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Diphenoxylate-induced constipation: Similar to loperamide, diphenoxylate is an opioid agonist that reduces gut motility.[1][4]
The effectiveness of the laxative is then assessed by measuring parameters such as fecal pellet count, fecal water content, and intestinal transit time.[1][5]
Q3: I am observing significant variability in the response of my animals to this compound. What are the potential causes?
Variability in animal response to drug administration is a common challenge in preclinical research.[6] Several factors can contribute to this variability, and it is crucial to control for these to ensure reproducible results. Potential causes for variability in the response to this compound include:
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Species and Strain Differences: Different species and even different strains of the same species can exhibit significant variations in drug metabolism and sensitivity.[7] For instance, pharmacokinetic profiles of drugs can differ substantially between rats and mice.[8][9]
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Genetic Factors: Individual genetic differences can lead to variations in the expression of drug-metabolizing enzymes and drug targets.[7]
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Age and Sex: The age and sex of the animals can influence drug metabolism and response.[7] For example, young animals may have immature metabolic enzyme systems, and hormonal differences between males and females can affect drug pharmacokinetics.
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Diet and Gut Microbiome: The composition of the diet can affect gastrointestinal motility and the gut microbiome, which in turn can influence drug metabolism.
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Route and Timing of Administration: The method and time of day of drug administration can impact drug absorption and efficacy.
-
Environmental Factors: Stress from handling or housing conditions can affect physiological responses, including gastrointestinal function.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent laxative effect at a given dose | High inter-individual variability | Ensure the use of a homogenous group of animals in terms of age, sex, and weight. Increase the sample size to improve statistical power. Consider using a crossover study design if feasible. |
| Inaccurate dosing | Verify the accuracy of dose calculations and the concentration of the dosing solution. Ensure consistent administration technique (e.g., gavage volume, speed of injection). | |
| Dietary inconsistencies | Provide a standardized diet to all animals throughout the study period. Ensure free access to water. | |
| No observable laxative effect | Insufficient dose | Perform a dose-response study to determine the optimal effective dose for the specific animal model and strain. |
| Ineffective constipation induction | Verify the constipation induction protocol. Ensure the dose and administration of the inducing agent (e.g., loperamide) are sufficient to cause a measurable decrease in defecation. | |
| Drug degradation | Check the stability of the this compound solution. Prepare fresh solutions as needed and store them appropriately. | |
| Unexpected adverse effects | Dose is too high | Reduce the dose. Conduct a toxicity study to determine the maximum tolerated dose. |
| Off-target effects | Monitor animals closely for any clinical signs of toxicity. If unexpected effects are observed, consider if they are related to the known pharmacology of the drug or represent a novel finding. |
Experimental Protocols
Loperamide-Induced Constipation Model in Rats
This protocol describes a common method for inducing constipation in rats to evaluate the efficacy of a test compound like this compound.
Materials:
-
Male Wistar rats (200-250 g)
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Loperamide hydrochloride
-
Test compound (this compound)
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Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Activated charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Metabolic cages
Procedure:
-
Acclimatization: Acclimate rats to laboratory conditions for at least one week before the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide standard pellet diet and water ad libitum.
-
Grouping: Randomly divide the animals into experimental groups (e.g., normal control, constipation model, positive control, and this compound treatment groups).
-
Constipation Induction:
-
Administer loperamide (e.g., 4 mg/kg, orally) to all groups except the normal control group to induce constipation.
-
-
Treatment:
-
One hour after loperamide administration, administer the vehicle, positive control (e.g., a known laxative like bisacodyl), or this compound at various doses to the respective groups. The normal control group receives the vehicle.
-
-
Fecal Parameter Assessment:
-
Immediately after treatment, place the rats in individual metabolic cages without food and water.
-
Collect fecal pellets over a defined period (e.g., 6 or 24 hours).
-
Count the number of pellets and measure their total wet weight.
-
Dry the pellets in an oven at 60°C until a constant weight is achieved to determine the dry weight and calculate the water content.
-
-
Intestinal Transit Measurement:
-
One hour after the test compound administration, administer the activated charcoal meal (e.g., 10 ml/kg, orally) to all animals.
-
After a set time (e.g., 30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the abdomen and expose the small intestine.
-
Measure the total length of the small intestine from the pylorus to the cecum.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the intestinal transit rate as (distance traveled by charcoal / total length of small intestine) x 100.
-
Data Analysis:
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control groups.
Visualizations
Caption: Experimental workflow for evaluating this compound in a loperamide-induced constipation model.
Caption: Troubleshooting logic for addressing variability in animal response to this compound.
References
- 1. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of acute and chronic constipation with this compound acetate and bisacodyl. Double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Laxative Effects of a Standardized Extract of Dendropanax morbiferus H. Léveille Leaves on Experimental Constipation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Factors Affecting Drug Response in Animals [bivatec.com]
- 8. Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]
Technical Support Center: Optimizing Bisoxatin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of Bisoxatin synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound acetate typically involves a two-step process. The first key step is a copper-catalyzed Ullmann condensation of isatin or a derivative with a p-hydroxyphenol derivative to form the core intermediate, 2,2-bis(4-hydroxyphenyl)-1,4-benzoxazin-3-one. This is followed by the O-acetylation of the phenolic hydroxyl groups to yield the final product, this compound acetate.
Q2: My Ullmann condensation step is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in the Ullmann condensation for this compound synthesis can stem from several factors. Below is a troubleshooting guide to address these issues.
-
Issue: Inefficient Catalysis
-
Solution: The choice and activation of the copper catalyst are critical. Traditional methods using copper powder can be inefficient. Consider using more modern catalyst systems, such as soluble copper(I) salts (e.g., CuI, CuBr) in combination with a ligand. Ligands like 1,10-phenanthroline or N,N-dimethylglycine can increase catalyst solubility and reactivity, allowing for lower reaction temperatures and improved yields. Ensure the copper catalyst is fresh and not oxidized.
-
-
Issue: High Reaction Temperature Leading to Side Products
-
Solution: While Ullmann condensations traditionally require high temperatures (often >180-200°C), this can lead to thermal decomposition and the formation of byproducts.[1] The use of a suitable ligand can often lower the required reaction temperature. Experiment with a temperature gradient to find the optimal balance between reaction rate and byproduct formation.
-
-
Issue: Inappropriate Solvent
-
Solution: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[2] The choice of solvent can significantly impact the reaction. If you are experiencing issues, consider screening different solvents. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Issue: Base Selection and Stoichiometry
-
Solution: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol. Ensure the base is finely powdered and thoroughly mixed. The stoichiometry of the base is also important; using an excess may be beneficial.
-
-
Issue: Formation of Dehalogenation Byproducts
-
Solution: A common side reaction is the dehalogenation of the aryl halide starting material.[1] This can be minimized by optimizing the reaction temperature and ensuring an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidative side reactions.
-
Q3: I am observing significant N-acetylated impurities after the acetylation step. How can I prevent this?
A3: The formation of N-acetylated impurities is a known issue in the synthesis of this compound acetate.[1] This occurs when the nitrogen atom of the benzoxazinone ring is acetylated in addition to the desired O-acetylation of the phenolic groups.
-
Solution: This side reaction can often be controlled by carefully managing the reaction conditions.
-
Temperature Control: Perform the acetylation at a lower temperature (e.g., 0°C to room temperature) to favor the more reactive O-acetylation over N-acetylation.
-
Reagent Stoichiometry: Use a controlled amount of acetic anhydride. A large excess may promote N-acetylation.
-
Alternative Acetylating Agents: While acetic anhydride is common, other acetylating agents could be explored for better selectivity, though this may require more extensive process development.
-
Q4: What are the best practices for purifying the final this compound acetate product to maximize yield and purity?
A4: Purification is a critical step to obtain high-purity this compound acetate and improve the overall yield by removing unreacted starting materials, byproducts, and residual catalyst.
-
Solution:
-
Work-up: After the acetylation reaction, a proper aqueous work-up is necessary to remove excess acetic anhydride, pyridine, and any water-soluble byproducts. This typically involves washing the organic layer with dilute acid (e.g., 1M HCl), water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally brine.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent system is crucial. For this compound acetate, solvent systems such as ethanol/water or acetone/hexane have been used.[1] Experiment with different solvent ratios to achieve optimal crystal formation and purity. For enhanced bioavailability, antisolvent crystallization using ethyl acetate and n-heptane has been employed to obtain a specific polymorphic form.[1]
-
Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be an effective method for removing closely related impurities.
-
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Notes |
| Catalyst | Copper Powder | Moderate | Traditional method, may require high temperatures. |
| CuI / 1,10-phenanthroline | High | Ligand enhances solubility and reactivity, allowing lower temperatures. | |
| Cu₂O Nanoparticles | High | High surface area can lead to increased catalytic activity. | |
| Temperature | 150-180°C | Moderate to High | Optimal range for many Ullmann couplings with appropriate catalysts. |
| > 200°C | Potentially Lower | Increased risk of thermal degradation and side reactions.[2] | |
| Solvent | DMF | Good | Common high-boiling polar aprotic solvent. |
| NMP | Good | Similar properties to DMF. | |
| Dioxane | Moderate to Good | Can be effective, especially with ligand-based catalyst systems. | |
| Base | K₂CO₃ | Good | Common and cost-effective base. |
| Cs₂CO₃ | Very Good | Often provides higher yields but is more expensive. |
Experimental Protocols
The following are representative protocols for the key steps in this compound synthesis. These should be considered as a starting point and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 2,2-bis(4-hydroxyphenyl)-1,4-benzoxazin-3-one (Ullmann Condensation)
Materials:
-
Isatin
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p-Hydroxyphenol
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Toluene
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
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Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq), p-hydroxyphenol (2.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.5 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1M HCl and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2,2-bis(4-hydroxyphenyl)-1,4-benzoxazin-3-one.
Protocol 2: Synthesis of this compound Acetate (O-Acetylation)
Materials:
-
2,2-bis(4-hydroxyphenyl)-1,4-benzoxazin-3-one
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2,2-bis(4-hydroxyphenyl)-1,4-benzoxazin-3-one (1.0 eq) in pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl and extract with DCM (3 x volumes).
-
Wash the combined organic layers sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound acetate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
Visualizations
Caption: Synthetic workflow for this compound acetate.
Caption: Troubleshooting logic for low yield in Ullmann condensation.
References
Minimizing side effects of Bisoxatin in animal studies
Technical Support Center: Bisoxatin Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and conducting animal studies involving this compound. Given that this compound is a diphenylmethane laxative withdrawn from the market due to hepatotoxicity, this document focuses on the identification, monitoring, and understanding of its side effects in an experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known side effects in animal models?
This compound is a stimulant laxative. The primary and most significant side effect observed in both clinical use and animal studies is dose-dependent hepatotoxicity (liver damage). Other reported side effects are primarily gastrointestinal, including diarrhea, abdominal cramping, and dehydration resulting from its laxative effect.
Q2: Are there any established protocols to minimize the hepatotoxicity of this compound in animal studies?
There is a lack of published, validated protocols specifically designed to mitigate this compound-induced hepatotoxicity in animal studies. Research has focused more on characterizing the toxicity itself. The primary method to control for severe adverse effects is careful dose selection and diligent monitoring.
Q3: What are the key clinical signs of toxicity to monitor in animals administered this compound?
Researchers should closely monitor animals for the following signs:
-
General Health: Lethargy, ruffled fur, hunched posture, and weight loss.
-
Gastrointestinal Effects: Diarrhea (note severity and duration), dehydration (skin tenting, sunken eyes), and reduced food and water intake.
-
Signs of Liver Damage: Jaundice (yellowing of the skin, ears, or mucous membranes), although this can be difficult to observe in some species. Changes in urine or feces color may also be indicative.
Q4: What are the recommended biochemical parameters to assess this compound-induced liver injury?
Blood samples should be collected to assess changes in plasma levels of key liver enzymes. A standard panel for hepatotoxicity includes:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
Significant elevations in these markers, particularly ALT and AST, are indicative of hepatocellular damage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid, severe weight loss (>15% body weight) and dehydration within 24-48 hours post-dosing. | Excessive laxative effect and/or acute toxicity. | 1. Provide supportive care, including subcutaneous fluid administration (e.g., sterile saline or Lactated Ringer's solution) to counteract dehydration. 2. Consider humane euthanasia if the animal is in significant distress. 3. In future cohorts, reduce the dose of this compound. |
| No observable laxative effect at the planned dose. | Insufficient dosage, error in administration, or species/strain-specific resistance. | 1. Verify the dose calculation, compound formulation, and administration technique (e.g., gavage). 2. If administration was correct, consider a dose-escalation study in a separate cohort of animals to determine the effective dose. |
| Marked elevation in liver enzymes (ALT/AST > 3x baseline) without overt clinical signs. | Subclinical hepatotoxicity. | 1. Increase the frequency of monitoring for the cohort. 2. Collect liver tissue at the study endpoint for histopathological analysis to confirm and characterize the liver damage. 3. Consider including interim sacrifice time points in future studies to understand the time course of the injury. |
Experimental Protocols
Protocol 1: Assessment of Acute Hepatotoxicity of this compound in Rodents
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Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
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Grouping: Divide animals into a vehicle control group and at least three this compound dose groups (e.g., low, medium, high). A sample size of n=8 per group is recommended.
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Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administration: Administer a single dose via oral gavage. The vehicle group receives the vehicle only.
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Monitoring:
-
Record clinical signs and body weights daily.
-
Observe for diarrhea and score its severity.
-
-
Sample Collection:
-
At 24, 48, and 72 hours post-dose, collect blood via a suitable method (e.g., tail vein or terminal cardiac puncture under anesthesia).
-
Euthanize animals at the final time point and perform a necropsy.
-
-
Analysis:
-
Analyze plasma for ALT, AST, ALP, and Total Bilirubin.
-
Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological processing (H&E staining).
-
Quantitative Data Summary
Table 1: Example Plasma Biochemistry Data from a Hypothetical Rodent Study
| Parameter | Vehicle Control (Mean ± SD) | This compound - Low Dose (Mean ± SD) | This compound - Medium Dose (Mean ± SD) | This compound - High Dose (Mean ± SD) |
| ALT (U/L) | 45 ± 8 | 150 ± 35 | 450 ± 90 | 1200 ± 250 |
| AST (U/L) | 60 ± 12 | 220 ± 40 | 600 ± 110 | 1800 ± 300 |
| ALP (U/L) | 180 ± 30 | 250 ± 50 | 400 ± 75 | 650 ± 120 |
| Total Bilirubin (mg/dL) | 0.3 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.4 | 2.5 ± 0.8 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Technical Support Center: Measurement of Bisoxatin Metabolites
Welcome to the technical support center for the analysis of Bisoxatin and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of this compound and in what form is it typically found in biological samples?
A1: The primary metabolite of this compound is this compound diphenol, which is extensively conjugated with glucuronic acid to form this compound glucuronide. In biological matrices such as urine and plasma, it exists predominantly as this glucuronide conjugate. Therefore, analytical methods must account for this conjugated form to accurately quantify the total metabolite concentration.
Q2: Why is enzymatic hydrolysis a common step in the analysis of this compound metabolites?
A2: Since this compound's primary metabolite is a glucuronide conjugate, direct analysis by techniques like LC-MS/MS can be challenging due to the high polarity of the glucuronide moiety. Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronic acid from the parent metabolite (this compound diphenol). This deconjugation results in a less polar analyte that is more amenable to extraction and chromatographic separation, often leading to improved sensitivity and chromatographic peak shape.
Q3: What are the main challenges associated with the stability of this compound glucuronide during sample handling and analysis?
A3: Glucuronide metabolites, particularly phenolic glucuronides like that of this compound, can be susceptible to degradation. The primary stability concerns are enzymatic degradation by endogenous β-glucuronidases and esterases in the biological matrix and chemical instability, which can be influenced by pH and temperature. It is crucial to handle and store samples under conditions that minimize this degradation to prevent the back-conversion of the glucuronide to the parent aglycone, which would lead to an underestimation of the metabolite and an overestimation of the parent compound.
Q4: Can I directly measure this compound glucuronide without hydrolysis?
A4: Direct measurement of glucuronide conjugates by LC-MS/MS is possible and offers the advantage of a simpler sample preparation workflow. However, it can present its own set of challenges. These may include poor retention on reversed-phase chromatography columns due to high polarity, potential for in-source fragmentation in the mass spectrometer, and the need for a certified reference standard of the glucuronide metabolite, which may not be commercially available.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound metabolite | 1. Incomplete enzymatic hydrolysis: The activity of β-glucuronidase can be affected by pH, temperature, incubation time, and the presence of inhibitors in the matrix.[1] 2. Inefficient extraction: The polarity of the deconjugated metabolite may not be optimal for the chosen extraction solvent. 3. Analyte degradation: The metabolite may be unstable under the storage or experimental conditions. | 1. Optimize hydrolysis conditions: Systematically evaluate different sources of β-glucuronidase, and optimize pH (typically 4.5-5.0), temperature (e.g., 37-60°C), and incubation time (e.g., 2-16 hours).[1] Consider using a higher enzyme concentration. 2. Adjust extraction solvent: If performing liquid-liquid extraction, test solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). For solid-phase extraction (SPE), ensure the chosen sorbent and elution solvent are appropriate for a phenolic compound. 3. Ensure sample stability: Keep samples on ice during processing and store at -80°C for long-term storage. Evaluate the stability of the analyte under different conditions as part of method validation. |
| High variability in replicate samples | 1. Inconsistent hydrolysis: Minor variations in temperature, pH, or enzyme activity across samples can lead to inconsistent deconjugation. 2. Matrix effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting endogenous components from the biological matrix. | 1. Standardize hydrolysis protocol: Ensure precise control of all hydrolysis parameters. Use a calibrated incubator and freshly prepared buffers. 2. Improve sample cleanup: Employ a more rigorous extraction method (e.g., SPE) to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Peak tailing or poor peak shape in chromatogram | 1. Suboptimal chromatographic conditions: The mobile phase composition or pH may not be ideal for the analyte. 2. Secondary interactions: The analyte may be interacting with active sites on the column or in the LC system. | 1. Optimize mobile phase: Adjust the pH of the aqueous mobile phase (e.g., with formic acid or ammonium acetate) and the gradient profile of the organic solvent. 2. Use a suitable column: Consider a high-purity silica column or a column with end-capping to minimize silanol interactions. |
| In-source fragmentation of this compound glucuronide (if analyzing directly) | 1. High source temperature or voltages: The energy in the electrospray ionization (ESI) source can cause the labile glucuronide bond to break, leading to the detection of the aglycone. | 1. Optimize MS source parameters: Reduce the source temperature, and carefully tune the cone voltage (or equivalent parameter) to minimize fragmentation while maintaining adequate ionization. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Metabolite in Urine by LC-MS/MS with Enzymatic Hydrolysis
This protocol is a representative method adapted from procedures for similar diphenolic laxatives and general glucuronide analysis.[2][3]
1. Sample Preparation
-
Enzymatic Hydrolysis:
-
To 0.2 mL of urine in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the this compound metabolite).
-
Add 0.5 mL of 0.1 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from Helix pomatia (~2000 units).
-
Vortex briefly and incubate at 37°C for 2 hours in a water bath.[2]
-
-
Liquid-Liquid Extraction:
-
After incubation, allow the sample to cool to room temperature.
-
Add 1 mL of tert-butyl methyl ether.[2]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of the this compound metabolite. A hypothetical transition for the deconjugated metabolite could be based on its molecular weight and expected fragmentation pattern.
-
3. Quantitative Data Summary
The following table presents hypothetical yet realistic performance characteristics for a validated bioanalytical method for a this compound metabolite.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 80%[3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Metabolite Analysis.
Troubleshooting Logic
Caption: Troubleshooting Low Metabolite Recovery.
Signaling Pathway of Diphenolic Laxatives
Caption: Proposed Signaling Pathway for Diphenolic Laxatives.
References
Technical Support Center: Bisoxatin Dosage and Administration in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Bisoxatin in experimental animal models. The following information is intended to serve as a reference for designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stimulant laxative that increases intestinal peristalsis and inhibits the absorption of water and ions in the intestine.[1][2] This dual action leads to an increase in the water content of the feces and promotes its movement through the colon.[1][2] The primary mechanism is believed to involve the stimulation of the enteric nervous system, which governs the function of the gastrointestinal tract.[3] When ingested, this compound interacts with nerve cells in the colon, leading to increased secretion of fluids and electrolytes.[3] Some evidence suggests it may also interact with chloride channels in intestinal epithelial cells to enhance fluid secretion.[4]
Q2: I am planning to use this compound in my animal studies. What is a recommended starting dosage?
Currently, there is a lack of publicly available studies that provide specific dosage recommendations for this compound across different animal strains. The typical adult human dosage for this compound acetate is between 5 to 10 mg taken once daily.[3] However, direct conversion of human dosage to animal dosage based on weight is not accurate due to differences in metabolism and body surface area.
For initial studies, a thorough literature search for studies using compounds with a similar mechanism of action (e.g., Bisacodyl) in the specific animal strain of interest is recommended. A dose-finding study is crucial to determine the optimal dose for your experimental model. It is advisable to start with a low dose and escalate until the desired physiological effect is observed, while closely monitoring for any adverse reactions.
Q3: How should I adjust the this compound dosage for different strains of mice or rats?
Without specific pharmacokinetic and pharmacodynamic data for this compound in different rodent strains, dosage adjustments must be approached with caution. Different inbred strains of mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) can exhibit significant variations in drug metabolism and response.
Key factors to consider when adjusting dosage between strains include:
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Genetic differences in drug-metabolizing enzymes: Variations in cytochrome P450 enzymes can lead to differences in the rate of drug metabolism and clearance.
-
Physiological differences in the gastrointestinal tract: Strain-specific differences in gut motility, fluid absorption, and microbiome composition can influence the efficacy of a laxative.
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Differences in receptor sensitivity: The target receptors for this compound in the enteric nervous system may have different densities or sensitivities across strains.
It is imperative to conduct pilot studies to establish the effective and non-toxic dose range for each specific strain used in your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable laxative effect at the initial dose. | The initial dose is too low for the specific animal strain. | Gradually increase the dose in small increments, carefully monitoring the animals for any signs of distress. |
| Poor absorption of the compound. | Ensure the vehicle used for administration is appropriate for oral delivery and does not interfere with absorption. | |
| Excessive diarrhea or dehydration. | The administered dose is too high. | Immediately discontinue administration and provide supportive care, including fluid and electrolyte replacement. Reduce the dosage in subsequent experiments. |
| High sensitivity of the animal strain to the compound. | Conduct a dose-response study to determine the therapeutic window for that specific strain. | |
| Inconsistent results between individual animals of the same strain. | Variability in gut microbiome or individual physiological differences. | Increase the number of animals per group to improve statistical power. Ensure consistent housing, diet, and handling procedures. |
| Inaccurate dosing. | Verify the concentration of your dosing solution and the accuracy of your administration technique (e.g., oral gavage). | |
| Signs of toxicity (e.g., lethargy, piloerection, weight loss). | The dose is approaching the toxic level. | Cease administration immediately. Consult with a veterinarian. Re-evaluate the dosage and consider a lower starting point for future experiments. |
Data Presentation: Factors Influencing Interspecies and Inter-strain Dosage Adjustment
Since direct comparative dosage data for this compound is unavailable, the following table summarizes key physiological and metabolic parameters that differ between common laboratory animal strains. Researchers should consider these factors when designing dose-finding studies for this compound.
| Parameter | Mice (General) | Rats (General) | Considerations for this compound Dosage |
| Metabolic Rate | Higher | Lower | Mice generally require higher mg/kg doses than rats to achieve equivalent systemic exposure. |
| Gastrointestinal Transit Time | Faster | Slower | Differences in transit time can affect the duration of drug action in the colon. |
| Cytochrome P450 Enzymes | Strain-specific variations exist (e.g., C57BL/6 vs. BALB/c). | Strain-specific variations exist (e.g., Sprague-Dawley vs. Wistar). | The rate of this compound metabolism and clearance can vary significantly between strains, impacting the required dose and dosing frequency. |
| Body Surface Area to Weight Ratio | Higher | Lower | Allometric scaling based on body surface area is a more accurate method for interspecies dose conversion than simple weight-based calculations. |
Experimental Protocols
Protocol 1: Induction of Laxation in a Mouse Model (General Approach)
This protocol provides a general framework for a dose-finding study to determine the effective laxative dose of this compound in a specific mouse strain.
Materials:
-
This compound acetate
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages for feces collection
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate mice of the chosen strain to the experimental conditions for at least one week. House them individually in metabolic cages for 24-48 hours before the experiment to collect baseline fecal output data.
-
Preparation of Dosing Solution: Prepare a stock solution of this compound acetate in the chosen vehicle. Prepare serial dilutions to obtain the desired concentrations for different dose groups.
-
Dose Administration: Divide the mice into several groups (n=6-8 per group), including a vehicle control group. Administer a single dose of this compound or vehicle via oral gavage. Start with a low dose (e.g., 1 mg/kg) and include groups with escalating doses.
-
Fecal Parameter Assessment: Collect feces at regular intervals (e.g., every 2 hours for the first 8 hours, then at 12 and 24 hours) after administration.
-
Data Analysis: For each animal, measure the total weight of feces and the fecal water content (by drying the feces to a constant weight). Compare the results between the this compound-treated groups and the vehicle control group to determine the dose that produces a significant laxative effect.
-
Observation: Continuously monitor the animals for any signs of toxicity or distress.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in the intestine.
Caption: General experimental workflow for a dose-finding study of this compound.
References
Technical Support Center: Refining Analytical Methods for Bisoxatin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical detection of Bisoxatin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound using chromatographic methods like HPLC and LC-MS/MS.
Q1: Why am I observing peak tailing for my this compound peak in HPLC?
A: Peak tailing for phenolic compounds like this compound is a common issue and can be caused by several factors:
-
Secondary Interactions: Silanol groups on the surface of the silica-based C18 column can interact with the phenolic hydroxyl groups of this compound, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, causing peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
Troubleshooting Steps:
-
Modify Mobile Phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups and the analyte.
-
Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic or polar compounds.
-
Optimize pH: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single, non-ionized form.
-
Reduce Sample Concentration: Dilute the sample and re-inject to check for column overload.
-
Clean the Column: Flush the column with a strong solvent wash sequence as recommended by the manufacturer.
Q2: My this compound signal is showing poor sensitivity and a high limit of detection (LOD) in LC-MS/MS.
A: Low sensitivity in LC-MS/MS analysis can stem from several sources, from sample preparation to instrument settings.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[1][2]
-
Suboptimal Ionization Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to inefficient ionization.
-
Analyte Degradation: this compound may be unstable in the sample matrix or during the analytical process.
-
Inefficient Sample Extraction: The chosen sample preparation method may not be effectively extracting this compound from the matrix.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components.
-
Enhance Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[3][4][5]
-
Optimize MS Parameters: Perform a full optimization of the mass spectrometer source and compound-specific parameters for this compound.
-
Investigate Analyte Stability: Conduct stability studies of this compound in the sample matrix at different storage conditions.
-
Evaluate different ionization modes: Test both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in both positive and negative modes to find the optimal ionization for this compound.
Q3: I am observing significant matrix effects in my plasma sample analysis. How can I mitigate this?
A: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[6]
-
Phospholipids: In plasma samples, phospholipids are a major source of ion suppression in LC-MS/MS.
-
Salts and Other Endogenous Components: High concentrations of salts and other small molecules can also interfere with ionization.
Troubleshooting Steps:
-
Use a Phospholipid Removal Plate/Column: Incorporate a specific phospholipid removal step in your sample preparation workflow.
-
Optimize Sample Dilution: A simple "dilute-and-shoot" approach after protein precipitation can sometimes be effective in reducing matrix effects.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Modify Chromatographic Conditions: Adjust the gradient and mobile phase composition to better separate this compound from the matrix interferences.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for the analysis of this compound using HPLC-UV and LC-MS/MS methods. These values are based on typical performance characteristics for the analysis of phenolic compounds in biological matrices.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95.2 - 104.5% |
| Precision (RSD%) - Repeatability | < 2.5% |
| Precision (RSD%) - Intermediate | < 4.0% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.1 - 102.3% |
| Precision (RSD%) - Repeatability | < 1.8% |
| Precision (RSD%) - Intermediate | < 3.5% |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Pharmaceutical Formulations
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare working standards in the range of 0.1 - 20 µg/mL.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder 10 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask, add 70 mL of methanol, and sonicate for 15 minutes.
-
Make up the volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the linear range.
-
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of this compound standard.
-
-
Standard and QC Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Spike appropriate volumes of the stock solution into blank human plasma to prepare calibration standards (0.5 - 500 ng/mL) and quality control (QC) samples (low, mid, and high concentrations).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Bisoxatin and Bisacodyl Efficacy
A comprehensive review of the available in vivo data on the stimulant laxatives Bisoxatin and bisacodyl reveals a significant disparity in the depth of scientific investigation. While bisacodyl has been extensively studied, providing a robust body of evidence for its efficacy and mechanism of action, publicly available in vivo data for this compound is sparse, precluding a direct quantitative comparison.
This guide synthesizes the current state of knowledge on both compounds, offering a detailed examination of bisacodyl's in vivo performance and a summary of the available information for this compound. This information is intended for researchers, scientists, and drug development professionals to understand the pharmacological profiles of these two diphenolic laxatives.
Overview of Stimulant Laxatives
Stimulant laxatives, such as this compound and bisacodyl, are a class of drugs that promote bowel movements by acting directly on the intestinal mucosa.[1][2][3][4] Their primary mechanisms involve increasing intestinal motility and altering water and electrolyte secretion, leading to an increase in the water content of the stool and facilitating its passage.[1][2][3][4]
This compound: A Profile Based on Limited Data
This compound acetate is identified as a stimulant laxative used for the treatment of constipation.[5][6][7] Its mechanism of action is described as stimulating the enteric nervous system to increase intestinal motility and enhancing the secretion of fluids and electrolytes into the intestinal lumen.[5][7] This dual action helps to soften the stool and promote peristalsis.[5]
Despite its classification and general mechanism, there is a notable absence of published in vivo studies providing quantitative data on the efficacy of this compound. A double-blind crossover study comparing this compound acetate and bisacodyl was published in 1971, but the detailed results of this study are not readily accessible in the public domain.[6] Consequently, a data-driven comparison of its efficacy relative to bisacodyl is not possible at this time.
Bisacodyl: An In-Depth Look at In Vivo Efficacy
Bisacodyl is a well-established stimulant laxative with a dual prokinetic and secretory mechanism of action.[8][9] It is a prodrug that is converted in the gut to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[8][9] BHPM acts locally on the large intestine to enhance motility, reduce transit time, and increase the water content of the stool.[8][9]
Quantitative Efficacy from Clinical and Preclinical Studies
Numerous studies have provided quantitative data on the in vivo efficacy of bisacodyl in both human and animal models.
Table 1: Summary of Bisacodyl Efficacy in Human Clinical Trials
| Study Population | Dosage | Key Findings | Reference |
| 55 patients with idiopathic constipation | 10 mg once daily for 3 days | Mean number of stools per day significantly increased to 1.8 with bisacodyl vs. 0.95 with placebo. Stool consistency significantly improved. | [10][11] |
| 247 patients with chronic constipation | 10 mg once daily for 4 weeks | Mean number of complete spontaneous bowel movements (CSBMs) per week increased from 1.1 to 5.2 with bisacodyl, compared to an increase from 1.1 to 1.9 with placebo. | [12][13] |
| 25 healthy volunteers | 5 mg single dose | Accelerated emptying of the ascending colon (median time of 6.5 hours vs. 11.0 hours for placebo). | [8] |
Table 2: Summary of Bisacodyl Efficacy in a Loperamide-Induced Constipation Rat Model
| Parameter | Control (Loperamide only) | Bisacodyl-treated | Reference |
| Intestinal Transit Time | Increased | Significantly shorter than control | [14] |
| Fecal Weight | Decreased | Significantly increased compared to control | [14] |
| Fecal Water Content | Decreased | Significantly increased compared to control | [15] |
Experimental Protocols
Loperamide-Induced Constipation Model in Rats
A commonly used preclinical model to evaluate the efficacy of laxatives involves the induction of constipation in rats using loperamide, an opioid receptor agonist that decreases gastrointestinal motility.[15][16][17]
Protocol Outline:
-
Animal Model: Male Sprague-Dawley rats are typically used.[15]
-
Induction of Constipation: Loperamide hydrochloride (e.g., 3 mg/kg) is administered orally to the rats daily for a specified period (e.g., six days) to induce constipation.[15]
-
Treatment Administration: The test compound (e.g., bisacodyl) or vehicle is administered orally to different groups of constipated rats. A positive control, such as a known laxative, may also be included.
-
Efficacy Parameters Measured:
-
Fecal Parameters: The number, weight, and water content of fecal pellets are measured over a 24-hour period.[15]
-
Gastrointestinal Transit Time: A marker, such as charcoal meal, is administered orally, and the distance it travels through the intestine in a set time is measured.[14][16]
-
Histological Analysis: The thickness of the colonic mucosa and the number of mucus-producing cells can be examined.[15]
-
Signaling Pathways and Mechanisms of Action
This compound's Proposed General Mechanism
The proposed mechanism of this compound involves the stimulation of intestinal nerves and an increase in fluid secretion, which is characteristic of stimulant laxatives.
Caption: Proposed general mechanism of action for this compound.
Bisacodyl's Established Signaling Pathway
In vivo studies have elucidated a more specific signaling pathway for bisacodyl's laxative effect, involving prostaglandin E2 (PGE2) and aquaporin-3 (AQP3).[18][19][20][21]
Caption: Bisacodyl's signaling pathway in the colon.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo assessment of a potential laxative agent in a preclinical model.
Caption: General workflow for in vivo laxative efficacy testing.
Conclusion
The available in vivo evidence robustly supports the efficacy of bisacodyl as a stimulant laxative for the treatment of constipation. Quantitative data from both clinical and preclinical studies consistently demonstrate its ability to increase stool frequency and water content, and to improve stool consistency. Its mechanism of action, involving the stimulation of colonic motility and a defined signaling pathway that modulates water reabsorption, is well-documented.
In contrast, while this compound is categorized as a stimulant laxative with a similar proposed general mechanism of action, there is a significant lack of publicly available in vivo quantitative data to substantiate its efficacy in a comparative context. Further in vivo studies on this compound are necessary to enable a direct and objective comparison of its performance against other stimulant laxatives like bisacodyl. For researchers and drug development professionals, bisacodyl serves as a well-characterized benchmark for the evaluation of new laxative compounds.
References
- 1. How Do Stimulant Laxatives Work? Drug Class, Uses, Side Effects, & Drug Names [rxlist.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What Are Stimulant Laxatives? [verywellhealth.com]
- 4. Stimulant Laxatives: Uses and Side Effects [healthline.com]
- 5. What is this compound Acetate used for? [synapse.patsnap.com]
- 6. This compound (acetate) - Nordic Biosite [nordicbiosite.com]
- 7. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 8. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of bisacodyl in the acute treatment of constipation: a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Effect of loperamide and bisacodyl on intestinal transit time, fecal weight and short chain fatty acid excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. The laxative effect of bisacodyl is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating the Antiviral Activity of Bisoxatin Against SARS-CoV-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antiviral activity of Bisoxatin against SARS-CoV-2, alongside established antiviral agents. While computational studies suggest this compound as a promising candidate, this guide highlights the current lack of in vitro and in vivo experimental data and outlines the necessary experimental protocols for its validation.
Executive Summary
This compound, a repurposed laxative, has been identified through computational screening as a potential inhibitor of SARS-CoV-2 entry into host cells.[1] The proposed mechanism involves the disruption of the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3][4][5] However, to date, there is a notable absence of published experimental data to validate these computational findings and quantify its antiviral efficacy. In contrast, several antiviral drugs, including Remdesivir, Molnupiravir, and Nirmatrelvir (a component of Paxlovid), have undergone rigorous testing and have well-documented mechanisms of action and proven efficacy against SARS-CoV-2. This guide serves to contextualize the potential of this compound by comparing its theoretical action with the established profiles of these approved antivirals and to provide a roadmap for its experimental validation.
Comparative Analysis of Antiviral Agents
A direct quantitative comparison of this compound with approved antivirals is not currently possible due to the lack of experimental data for this compound. The following tables summarize the available information, contrasting the proposed mechanism of this compound with the established data for Remdesivir, Molnupiravir, and Nirmatrelvir.
Table 1: Mechanism of Action
| Drug | Target | Mechanism of Action |
| This compound (Proposed) | Spike Protein-ACE2 Interaction | Binds to the S-protein-ACE2 interface, potentially inhibiting viral entry into the host cell. |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | A prodrug of an adenosine nucleotide analog, it acts as a delayed chain terminator of viral RNA synthesis.[6][7][8] |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | A prodrug of a cytidine analog that induces widespread mutations in the viral RNA during replication, leading to "error catastrophe".[9][10][11] |
| Nirmatrelvir (Paxlovid) | Main protease (Mpro or 3CLpro) | Inhibits the viral main protease, preventing the cleavage of polyproteins necessary for viral replication.[12][13][14][15][16] |
Table 2: In Vitro Antiviral Activity Data (Illustrative Examples)
No publicly available in vitro data for this compound against SARS-CoV-2 was found. The following data for approved antivirals are provided for comparative context. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the cell line, viral strain, and assay method used.
| Drug | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |
| Remdesivir | Plaque Reduction | Vero E6 | 0.22 - 0.35 | (Nowakowska, A., et al.) |
| TCID50 | Vero E6 | 0.32 - 0.59 | (Nowakowska, A., et al.) | |
| Molnupiravir | CPE Reduction | Vero E6 | ~1.0 | (Various sources) |
| Plaque Reduction | Calu-3 | ~0.08 | (Sheahan et al., 2020) | |
| Nirmatrelvir | FRET-based enzymatic | - | IC50: ~0.003 | (Owen et al., 2021) |
| Antiviral Assay | Vero E6 | EC50: ~0.07 | (Owen et al., 2021) |
Experimental Protocols for Antiviral Validation
To validate the computationally predicted antiviral activity of this compound, a series of standardized in vitro assays are required. The following are detailed methodologies for key experiments.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines a compound's ability to protect host cells from virus-induced cell death.[17][18][19][20][21]
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 or Calu-3) in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of this compound to the wells. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a commercial viability reagent (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound compared to the virus control. Determine the EC50 value from the dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in infectious virus particles.[22][23][24][25][26]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known titer of SARS-CoV-2 with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixtures to the cell monolayers and allow for adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. Determine the IC50 value.
Quantitative RT-PCR (qRT-PCR) Assay
This assay measures the reduction in viral RNA levels.[27][28][29][30][31]
Protocol:
-
Cell Seeding and Infection: Follow steps 1-4 of the CPE Inhibition Assay protocol.
-
RNA Extraction: At 24-48 hours post-infection, harvest the cell culture supernatant or cell lysate and extract the viral RNA using a commercial kit.
-
qRT-PCR: Perform one-step or two-step qRT-PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., RdRp, E, or N gene).
-
Data Analysis: Quantify the viral RNA copy number based on a standard curve. Calculate the percentage of viral RNA reduction for each this compound concentration and determine the EC50 value.
Visualizations
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of this compound inhibiting SARS-CoV-2 entry.
Comparative Antiviral Mechanisms
Caption: Comparison of the targets of different antiviral agents in the SARS-CoV-2 lifecycle.
Experimental Workflow for Antiviral Validation
Caption: A generalized workflow for the experimental validation of a potential antiviral compound.
References
- 1. Identification of a repurposed drug as an inhibitor of Spike protein of human coronavirus SARS-CoV-2 by computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SARS-CoV-2 Spike Protein/ACE2 Protein-Protein Interactions: a Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting SARS‐CoV‐2 Spike Protein/ACE2 Protein‐Protein Interactions: a Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Remdesivir - Wikipedia [en.wikipedia.org]
- 9. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Molnupiravir - Wikipedia [en.wikipedia.org]
- 12. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 13. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Nirmatrelvir/ritonavir - Wikipedia [en.wikipedia.org]
- 16. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
- 19. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 26. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 28. who.int [who.int]
- 29. researchgate.net [researchgate.net]
- 30. TaqPath COVID-19 Diagnostic PCR Kit | Thermo Fisher Scientific - UZ [thermofisher.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Bisoxatin and Senna Glycosides as Laxative Agents
This guide provides a comprehensive comparison of bisoxatin and senna glycosides, two stimulant laxatives used in the management of constipation. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, efficacy, and safety, supported by available experimental data.
Introduction
Constipation is a common gastrointestinal disorder characterized by infrequent bowel movements, difficulty passing stools, or a sensation of incomplete evacuation. Stimulant laxatives are a class of drugs that increase intestinal motility and secretion, thereby promoting defecation. This compound and senna glycosides are two such agents that have been used for the treatment of constipation. This guide aims to provide a detailed comparison of these two compounds to inform research and drug development efforts.
Mechanism of Action
This compound is a diphenylmethane derivative that acts as a stimulant laxative.[1] Its primary mechanism involves direct stimulation of the enteric nervous system, leading to increased peristalsis in the colon.[2] Additionally, it inhibits the absorption of water and electrolytes in the intestines, which increases the water content of the feces and softens the stool.[2][3] The precise molecular signaling pathway of this compound's stimulant effect is not fully elucidated.[3]
Senna glycosides , also known as sennosides, are naturally occurring compounds derived from the senna plant.[4] They are inactive until they reach the colon, where gut bacteria metabolize them into their active form, rheinanthrone.[4][5] Rheinanthrone exerts its laxative effect through two main mechanisms: it stimulates colonic motility, and it alters electrolyte and water transport across the colonic mucosa, leading to increased fluid secretion into the lumen.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Caption: High-level overview of this compound's mechanism of action.
Caption: Signaling pathway for Senna Glycosides' laxative effect.
Caption: General experimental workflow for a laxative clinical trial.
Comparative Data
Direct comparative clinical trial data between this compound and senna glycosides is limited. The following tables summarize available information on their general characteristics and quantitative data from studies on senna glycosides.
Table 1: General Comparison of this compound and Senna Glycosides
| Feature | This compound | Senna Glycosides |
| Drug Class | Stimulant Laxative | Stimulant Laxative |
| Source | Synthetic | Natural (Senna Plant) |
| Active Form | This compound | Rheinanthrone |
| Site of Action | Colon | Colon |
| Onset of Action | 6-12 hours (oral) | 6-12 hours (oral) |
| Administration | Oral | Oral |
Table 2: Efficacy and Safety Data for Senna Glycosides from Selected Studies
| Study | Comparison | Efficacy Outcome | Safety Outcome (Adverse Events) |
| MacLennan & Pooler (1974)[6] | Senna vs. Sodium Picosulphate (in geriatric patients) | Equally effective as laxatives. | Side-effects were uncommon for both. |
| Unnamed Study in Systematic Review (2021) | Senna vs. Placebo | Superior to placebo in complete response rates, frequency of complete spontaneous bowel movements (CSBMs), and spontaneous bowel movements (SBMs). | Well tolerated in one study; another reported 83.3% of subjects requested dose reduction due to abdominal pain and diarrhea. |
| User-reported data (not from clinical trial) | Senna | 38% of users reported a positive effect. | Cramps (30.2%), Diarrhea (16.7%), Nausea (14.8%), Upset stomach (14.1%). |
Note: The user-reported data is not from a controlled clinical trial and should be interpreted with caution.
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available. However, a general methodology for assessing laxative efficacy can be outlined based on common practices in clinical trials.
Objective: To compare the efficacy and safety of a test laxative (e.g., this compound or Senna Glycosides) against a comparator or placebo in patients with functional constipation.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover study.
Participants: Adult patients meeting the Rome criteria for functional constipation. Key exclusion criteria would include secondary causes of constipation, certain co-morbidities, and use of medications that affect bowel function.
Intervention:
-
Test Group: Standardized dose of the test laxative (e.g., this compound acetate 10 mg/day).
-
Comparator/Placebo Group: Standardized dose of the comparator laxative or a matching placebo.
Data Collection:
-
Baseline: A run-in period (e.g., 1-2 weeks) to establish baseline bowel habits.
-
Treatment Period: (e.g., 4 weeks)
-
Daily Bowel Diary: Patients record the time of each bowel movement, stool consistency (using a validated scale like the Bristol Stool Form Scale), straining, and any sensation of incomplete evacuation.
-
Adverse Event Monitoring: Patients record any adverse events, with a focus on gastrointestinal symptoms like abdominal pain, cramping, bloating, nausea, and diarrhea.
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the number of spontaneous bowel movements (SBMs) or complete spontaneous bowel movements (CSBMs) per week.
-
Secondary Efficacy Endpoints:
-
Proportion of patients with an increase of ≥1 SBM/week from baseline.
-
Change in stool consistency.
-
Change in straining scores.
-
-
Safety Endpoints: Incidence and severity of adverse events.
Statistical Analysis: Appropriate statistical tests (e.g., ANCOVA for continuous outcomes, logistic regression for binary outcomes) would be used to compare the treatment groups.
Conclusion
Both this compound and senna glycosides are stimulant laxatives that are effective in the treatment of constipation. Senna glycosides have a well-defined mechanism of action involving metabolism by gut bacteria. The precise molecular pathway for this compound is less clear, though it is known to stimulate the enteric nervous system and alter fluid absorption. While direct comparative quantitative data is scarce, available information suggests that both agents have a similar onset of action. Senna is a well-studied laxative with evidence supporting its efficacy, though it can be associated with dose-related abdominal discomfort. The lack of recent, direct comparative studies highlights a gap in the literature and an opportunity for future research to better define the relative efficacy and safety profiles of these two laxatives.
References
- 1. Biochemical and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Treatment of acute and chronic constipation with this compound acetate and bisacodyl. Double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Bisoxatin and Lubiprostone: Mechanisms of Action in the Treatment of Constipation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological treatments for constipation, Bisoxatin and Lubiprostone represent two distinct therapeutic approaches. While both aim to alleviate the symptoms of constipation, their underlying mechanisms of action differ significantly. This guide provides a detailed comparative analysis of this compound and Lubiprostone, focusing on their molecular and physiological mechanisms, supported by available experimental data.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Lubiprostone |
| Drug Class | Stimulant Laxative | Chloride Channel Activator |
| Primary Mechanism | Increases intestinal motility and inhibits water/ion absorption.[1][2] The precise molecular mechanism is not fully elucidated.[1][2] | Activates ClC-2 chloride channels on the apical membrane of intestinal epithelial cells.[3][4][5][6] |
| Effect on Intestinal Secretion | Inhibits absorption of water and ions.[1][2] | Promotes chloride-rich fluid secretion into the intestinal lumen.[3][4][5][6] |
| Effect on Motility | Directly stimulates peristalsis, potentially through interaction with the enteric nervous system.[7] | Increases motility as a secondary effect of increased luminal fluid, which softens stool and promotes transit.[3][4][5] |
| Molecular Target | Not definitively identified. | Chloride Channel-2 (ClC-2).[3][4][5][6] |
In-Depth Mechanism of Action: A Tale of Two Pathways
Lubiprostone: A Targeted Approach to Fluid Secretion
Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1, employs a well-defined mechanism centered on the activation of a specific ion channel.[3][4] It selectively binds to and activates the ClC-2 chloride channel located on the apical (luminal) side of the intestinal epithelium.[3][4][5][6] This activation triggers a cascade of events leading to increased intestinal fluid.
The signaling pathway for Lubiprostone can be visualized as follows:
This targeted activation of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen.[3][4] To maintain electrical neutrality, sodium ions follow passively through the paracellular pathway.[4] The resulting increase in luminal solute concentration creates an osmotic gradient, drawing water into the intestine and thereby increasing the water content of the stool.[3][4] This hydration softens the stool and facilitates its passage, improving bowel motility.[3][5]
This compound: A Stimulant with a Less Defined Path
This compound is classified as a stimulant laxative, a group of drugs known to increase intestinal motility.[1][2] Its mechanism, however, is less clearly defined at the molecular level compared to Lubiprostone.[1][2] The primary actions of this compound are understood to be:
-
Increased Peristalsis: this compound directly stimulates the smooth muscle of the intestine, leading to an increase in peristaltic waves that propel fecal matter forward.[1][2][7] This effect is thought to be mediated, at least in part, by interaction with the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract.[7]
-
Inhibition of Water and Ion Absorption: this compound also alters the absorptive processes of the colon, leading to a net accumulation of water and electrolytes in the intestinal lumen.[1][2]
The proposed, though not fully elucidated, mechanism of this compound is depicted below:
Experimental Data and Methodologies
A direct comparison of this compound and Lubiprostone is challenging due to the disparity in the depth of mechanistic research available for each compound. Research on Lubiprostone has extensively utilized modern molecular and cellular biology techniques, providing a wealth of quantitative data. In contrast, much of the available data on this compound is from older clinical studies that focused on efficacy rather than a detailed molecular mechanism.
Lubiprostone: Quantitative Evidence
Experimental Protocol: Ussing Chamber Assay for Ion Transport
A common in vitro method to study intestinal ion transport is the Ussing chamber technique. This method allows for the measurement of ion movement across an isolated piece of intestinal tissue.
-
Methodology: Segments of intestinal tissue (e.g., from mouse jejunum, ileum, or colon) are mounted between two halves of a chamber, separating the mucosal (luminal) and serosal (blood) sides.[8] Each side is bathed in a physiological Ringer solution and gassed with 95% O2/5% CO2.[8] The transepithelial electrical potential difference is clamped to zero, and the resulting short-circuit current (Isc) is measured.[8] Changes in Isc reflect net ion transport across the epithelium. Lubiprostone is added to either the mucosal or serosal side, and the change in Isc is recorded.[8][9]
Quantitative Data from Ussing Chamber Experiments:
| Tissue | Lubiprostone Application | EC50 | Peak Isc Increase (µA/cm²) | Reference |
| Guinea Pig Ileum | Serosal | 227.2 nM | 50.26 ± 4.5 | [9] |
| Guinea Pig Ileum | Mucosal | 42.5 nM | 37.8 ± 7.9 | [9] |
EC50: Half maximal effective concentration; Isc: Short-circuit current
These data demonstrate a dose-dependent increase in chloride secretion induced by Lubiprostone.
Clinical Efficacy Data:
Clinical trials have consistently shown Lubiprostone's efficacy in increasing the frequency of spontaneous bowel movements (SBMs).
| Study Population | Lubiprostone Dose | Change from Baseline in Weekly SBMs (Week 1) | Placebo | p-value | Reference |
| Chronic Idiopathic Constipation (CIC) | 48 µ g/day | +3.7 ± 2.8 | +1.3 ± 1.8 | < .001 | [10][11] |
This compound: Clinical and Preclinical Observations
While detailed molecular data is scarce, older clinical studies and preclinical models provide some insights into the effects of this compound.
Experimental Protocol: In Vivo Peristalsis Assessment
Preclinical studies often assess the effect of stimulant laxatives on intestinal transit time.
-
Methodology: A non-absorbable marker (e.g., charcoal meal) is administered orally to laboratory animals (e.g., mice or rats). The test compound (this compound) or a vehicle is then administered. At a predetermined time, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured as a percentage of the total length of the small intestine. An increase in this percentage indicates accelerated transit.
Conclusion
This compound and Lubiprostone represent two distinct strategies for the management of constipation. Lubiprostone's mechanism is well-characterized, involving the specific activation of ClC-2 chloride channels to promote intestinal fluid secretion. This targeted approach is supported by a robust body of experimental and clinical data. This compound, a stimulant laxative, effectively increases intestinal motility and fluid content, though its precise molecular targets and signaling pathways remain to be fully elucidated. The choice between these agents in a clinical or research setting will depend on the desired therapeutic effect and the specific patient or experimental context. Further research into the molecular mechanisms of stimulant laxatives like this compound could provide valuable insights into the complex regulation of intestinal function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lubiprostone Decreases Mouse Colonic Inner Mucus Layer Thickness and Alters Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lubiprostone increases spontaneous bowel movement frequency and quality of life in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. Treatment of acute and chronic constipation with this compound acetate and bisacodyl. Double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bisoxatin and Prucalopride for the Treatment of Chronic Constipation
A detailed guide for researchers and drug development professionals.
In the landscape of treatments for chronic constipation, two distinct pharmacological agents, Bisoxatin and Prucalopride, offer different mechanisms to alleviate symptoms. While direct head-to-head clinical trial data is not available, this guide provides a comprehensive comparison based on existing clinical studies, pharmacokinetic profiles, and mechanisms of action to inform research and drug development efforts.
At a Glance: Key Differences
| Feature | This compound | Prucalopride |
| Drug Class | Stimulant Laxative[1][2] | Selective 5-HT4 Receptor Agonist[3][4] |
| Primary Mechanism | Increases intestinal peristalsis and inhibits water/ion absorption.[1][2] | Stimulates colonic peristalsis through activation of 5-HT4 receptors.[4][5] |
| Onset of Action | 6 to 12 hours[6] | - |
| Metabolism | Metabolized to this compound glucuronide.[1][2][7] | Not extensively metabolized.[8] |
| Primary Excretion | Feces[1][2] | Urine[3][8] |
Efficacy in Chronic Idiopathic Constipation
While direct comparative efficacy data is lacking, individual clinical trials and a network meta-analysis provide insights into the performance of each agent.
Prucalopride has been extensively studied in multiple randomized, controlled clinical trials. An integrated analysis of six such trials, encompassing 2484 patients, demonstrated that a significantly higher percentage of patients treated with prucalopride (27.8%) achieved an average of three or more spontaneous complete bowel movements (SCBMs) per week over 12 weeks, compared to placebo (13.2%)[9]. Another 12-week, phase 3 trial with 620 patients showed that 30.9% of patients receiving 2 mg of prucalopride experienced three or more SCBMs per week, compared to 12.0% in the placebo group[10][11].
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of this compound and Prucalopride differ significantly, influencing their absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | This compound | Prucalopride |
| Absorption | Some this compound is absorbed after dissociation from acetate.[1][2] | Rapidly and well-absorbed, with over 90% bioavailability.[3][8] |
| Time to Peak (Tmax) | 4 hours[1][2][15] | 2 to 3 hours[3][8] |
| Metabolism | Metabolized to this compound glucuronide.[1][2][7] | Not extensively metabolized; does not significantly interact with CYP450 enzymes.[8] |
| Half-life | - | Approximately 24-30 hours[3] |
| Excretion | Primarily in feces as the free parent compound, with a small amount as the acetate salt. The glucuronide metabolite is eliminated in the urine.[1][2] | Primarily excreted unchanged in the urine (about 60%) and a smaller portion in the feces.[3][16] |
Safety and Tolerability
Prucalopride: The most commonly reported side effects in clinical trials were headache and gastrointestinal symptoms such as abdominal pain, nausea, and diarrhea[3][17][18]. These effects were often transient, occurring at the beginning of therapy and resolving within a few days[3][17]. Cardiovascular safety analyses have not indicated an increased risk of major adverse cardiovascular events[17]. However, it is advised to monitor patients for worsening depression or the emergence of suicidal thoughts and behaviors[4].
This compound: Common side effects include abdominal cramps, diarrhea, and nausea[6]. Long-term use of stimulant laxatives like this compound may lead to dependency and electrolyte imbalances[6][19]. It is contraindicated in patients with gastrointestinal obstructions or inflammatory bowel diseases[6].
Experimental Protocols and Methodologies
The clinical evaluation of these compounds relies on standardized methodologies to assess efficacy and safety.
Pivotal Phase 3 Clinical Trial Design for Prucalopride
A representative experimental protocol for a Phase 3, multicenter, randomized, placebo-controlled, parallel-group trial for prucalopride in severe chronic constipation would include the following key elements[10][11]:
-
Patient Population: Adults with a history of severe chronic constipation, typically defined as having two or fewer spontaneous, complete bowel movements per week.
-
Intervention: Patients are randomized to receive a once-daily oral dose of either prucalopride (e.g., 2 mg or 4 mg) or a matching placebo for a duration of 12 weeks.
-
Primary Efficacy Endpoint: The primary outcome is the proportion of patients who achieve a weekly average of three or more spontaneous, complete bowel movements over the 12-week treatment period.
-
Secondary Efficacy Endpoints: These are typically assessed using daily patient diaries and validated questionnaires and may include:
-
The proportion of patients with an average increase of one or more spontaneous, complete bowel movements per week.
-
Patient satisfaction with bowel function and treatment.
-
Patient perception of the severity of their constipation symptoms.
-
-
Safety and Tolerability Assessments: Monitoring of adverse events, clinical laboratory values, and cardiovascular parameters throughout the study.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and Prucalopride are central to their differing pharmacological profiles.
Prucalopride: A Selective 5-HT4 Receptor Agonist
Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist[3][4]. These receptors are located on enteric neurons. Activation of 5-HT4 receptors by prucalopride enhances the release of acetylcholine, a key excitatory neurotransmitter in the gastrointestinal tract[4][5][20]. This increased acetylcholine release stimulates colonic peristalsis, including high-amplitude propagating contractions (HAPCs), which are crucial for propelling stool through the colon and inducing defecation[4][8].
This compound: A Stimulant Laxative
This compound is a stimulant laxative that acts directly on the intestinal mucosa[1][2]. Its mechanism involves two primary actions: increasing intestinal motility (peristalsis) and inhibiting the absorption of water and electrolytes from the colon[1][2]. This dual action results in an increased water content of the feces, making them softer and easier to pass, while the enhanced peristalsis helps to move the stool through the colon[6]. The precise molecular mechanism by which this compound exerts these effects is not fully elucidated, but it is thought to involve stimulation of the enteric nervous system[6].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prucalopride - Wikipedia [en.wikipedia.org]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. droracle.ai [droracle.ai]
- 6. What is this compound Acetate used for? [synapse.patsnap.com]
- 7. Buy this compound acetate (EVT-262628) | 14008-48-1 [evitachem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Treatment of acute and chronic constipation with this compound acetate and bisacodyl. Double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Dosing, Uses and Side effects |medtigo [medtigo.com]
- 16. drugs.com [drugs.com]
- 17. Prucalopride Shows Favorable Safety Profile in Chronic Idiopathic Constipation Treatment [trial.medpath.com]
- 18. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are the side effects of this compound Acetate? [synapse.patsnap.com]
- 20. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
Validating the Specificity of Bisoxatin's Pharmacological Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological action of Bisoxatin, a stimulant laxative, with other alternatives. The focus is on validating its specificity through available experimental data, detailed methodologies, and a clear presentation of its known mechanistic pathways.
Introduction to this compound
This compound is a stimulant laxative utilized for the treatment of constipation.[1][2] Its primary pharmacological action involves increasing intestinal peristalsis and inhibiting the absorption of water and ions in the intestines, which leads to an increased water content in the feces and facilitates bowel movements.[1][2] While its clinical efficacy is established, a detailed understanding of its molecular mechanism and specificity is crucial for targeted drug development and minimizing off-target effects.
Mechanism of Action of this compound and Alternatives
This compound belongs to the class of stimulant laxatives. Its mechanism is broadly characterized by its effects on intestinal motility and fluid secretion.
This compound's Proposed Mechanism of Action:
This compound's laxative effect is attributed to two main actions:
-
Stimulation of Intestinal Motility: It directly stimulates the enteric nervous system, the intrinsic nervous system of the gastrointestinal tract, leading to an increase in peristaltic contractions.[3]
-
Inhibition of Water and Ion Absorption: this compound is thought to interact with chloride channels in the apical membrane of intestinal epithelial cells, increasing the secretion of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium and water, resulting in increased luminal fluid.
It is important to note that while these mechanisms are proposed, the precise molecular targets of this compound have not been fully elucidated in the available literature.[1][2]
Comparison with Alternative Laxatives:
To understand the specificity of this compound, it is essential to compare its mechanism with other commonly used laxatives.
| Laxative Class | Example | Mechanism of Action |
| Stimulant Laxatives | Bisacodyl | Acts locally in the colon. It is hydrolyzed by intestinal enzymes to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). BHPM stimulates sensory nerve endings in the colonic mucosa to increase peristalsis. It also alters intestinal water and electrolyte secretion. |
| Sodium Picosulfate | Structurally similar to bisacodyl and is also activated by colonic bacteria to BHPM, sharing a similar mechanism of action. | |
| Osmotic Laxatives | Polyethylene Glycol (PEG) | An inert, non-absorbable, and non-metabolized polymer that retains water in the intestinal lumen through its high osmotic pressure, leading to increased stool water content and softer stools. |
| Lactulose | A synthetic disaccharide that is not hydrolyzed in the small intestine. It is metabolized by colonic bacteria into short-chain fatty acids, which lowers the colonic pH and creates an osmotic effect, drawing water into the lumen. | |
| Bulk-forming Laxatives | Psyllium | A natural fiber that absorbs water in the intestine to form a viscous, gel-like substance that adds bulk to the stool, thereby stimulating peristalsis. |
Experimental Data and Methodologies
Detailed experimental studies specifically validating the receptor-level specificity of this compound are limited in the publicly available literature. However, comparative clinical studies provide some insights into its efficacy and side-effect profile relative to other stimulant laxatives.
Comparative Clinical Study: this compound vs. Bisacodyl
Table 1: Comparison of this compound and Bisacodyl
| Parameter | This compound | Bisacodyl |
| Mechanism of Action | Stimulates enteric nervous system, inhibits water/ion absorption | Converted to active metabolite (BHPM) which stimulates colonic nerves |
| Onset of Action | 6-12 hours (oral) | 6-12 hours (oral), 15-60 minutes (rectal) |
| Metabolism | Metabolized to this compound glucuronide[1][2] | Hydrolyzed to BHPM by intestinal enzymes |
| Potential Off-Target Effects | Primarily gastrointestinal; risk of electrolyte imbalance with overuse | Similar to this compound; potential for abdominal cramps |
Experimental Protocols for Assessing Laxative Specificity:
Validating the specificity of a laxative like this compound would typically involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments that could be employed.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound and its metabolites to a panel of known receptors, ion channels, and transporters.
-
Methodology:
-
Prepare membrane fractions from cells expressing the target receptors (e.g., opioid, serotonin, muscarinic receptors) or ion channels.
-
Incubate the membrane fractions with a radiolabeled ligand specific for the target.
-
Add increasing concentrations of this compound or a competitor drug.
-
Measure the displacement of the radiolabeled ligand to determine the binding affinity (Ki) of this compound.
-
A broad panel screening would reveal potential off-target interactions.
-
2. Intestinal Motility Assays (In Vitro):
-
Objective: To measure the direct effect of this compound on intestinal smooth muscle contraction.
-
Methodology:
-
Isolate segments of the small or large intestine from a laboratory animal (e.g., guinea pig ileum).
-
Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Connect the tissue to an isometric force transducer to record muscle contractions.
-
After a stabilization period, add cumulative concentrations of this compound and record the contractile response.
-
Compare the response to that of other laxatives and control substances.
-
3. Ussing Chamber Electrophysiology:
-
Objective: To measure the effect of this compound on ion transport across the intestinal epithelium.
-
Methodology:
-
Mount a section of intestinal mucosa in an Ussing chamber, which separates the apical and basolateral sides.
-
Bathe both sides with identical physiological solutions.
-
Measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Add this compound to the apical or basolateral side and record changes in Isc.
-
Use specific ion channel blockers to identify the channels involved in the this compound-induced response.
-
Visualizing Pharmacological Pathways and Workflows
This compound's Proposed Signaling Pathway:
The following diagram illustrates the proposed mechanism of action of this compound on intestinal epithelial cells and the enteric nervous system.
References
This guide provides a comparative overview of the genotoxicity of the diphenylmethane laxative Bisoxatin and its structural analogues: phenolphthalein, bisacodyl, and sodium picosulfate. Direct public data on the genotoxicity of this compound is limited; therefore, this comparison focuses on the available experimental data for its closely related compounds to infer potential genotoxic activity. The information is intended for researchers, scientists, and professionals in drug development.
The compounds discussed share a common diphenylmethane core structure, which is central to their laxative properties. However, variations in their functional groups can significantly influence their toxicological profiles.
Comparative Genotoxicity Data
The following tables summarize the available quantitative and qualitative data from various genotoxicity assays performed on phenolphthalein, bisacodyl, and sodium picosulfate.
Table 1: In Vivo Genotoxicity Data
| Compound | Assay | Test System | Doses Administered | Key Results | Reference |
| Phenolphthalein | Micronucleus Test | p53 (+/-) Mice | 800 and 2400 mg/kg/day (gavage) | Positive : Unequivocally genotoxic, causing a significant, dose-dependent increase in micronucleated polychromatic erythrocytes (MN-PCE).[1][2] | [1][2] |
| Micronucleus Test | Transgenic p53 heterozygous female mice | 200, 375, 750, 3,000, and 12,000 ppm in diet | Positive : Highly significant, dose-dependent increase in the frequency of MN-PCE and micronucleated normochromatic erythrocytes (MN-NCE). The lowest effective dose was 200 ppm.[3] | [3] | |
| Bisacodyl | Micronucleus Test | p53 (+/-) Mice | Up to 8000 mg/kg/day (gavage) | Negative : No induction of drug-related micronuclei in polychromatic erythrocytes.[1][2] | [1][2] |
| Repeated Dose Micronucleus | Not Specified | Not Specified | Negative (Unpublished data).[4][5] | [4][5] | |
| Sodium Picosulfate | In Vivo Mouse Micronucleus Test | Mouse Bone Marrow | Not Specified | Negative : Did not induce micronuclei.[6] | [7][6] |
Table 2: In Vitro Genotoxicity Data
| Compound | Assay | Test System | Metabolic Activation (S9) | Key Results | Reference |
| Phenolphthalein | Syrian Hamster Embryo (SHE) Cell Transformation | Syrian Hamster Embryo Cells | Not Specified | Positive : Caused a dose-dependent increase in morphologically transformed colonies.[2][8] | [2][8] |
| Chromosomal Aberrations | Syrian Hamster Embryo (SHE) Cells | Not Specified | Positive : A statistically significant level of chromosomal aberrations was elicited at 40 µM.[8] | [8] | |
| Gene Mutation (hprt locus) | Syrian Hamster Embryo (SHE) Cells | Not Specified | Positive : Induced gene mutations at concentrations of 10-40 µM.[8] | [8] | |
| Bisacodyl | Syrian Hamster Embryo (SHE) Cell Transformation | Syrian Hamster Embryo Cells | Not Specified | Negative : Did not induce transformations.[2] | [2] |
| Ames Test | Salmonella typhimurium | With and Without | Negative (Unpublished data).[4][5] | [4][5] | |
| CHO (HPRT) Gene Mutation | Chinese Hamster Ovary Cells | Not Specified | Negative (Unpublished data).[4][5] | [4][5] | |
| Sodium Picosulfate | Ames Test | Not Specified | Not Specified | Negative : Not mutagenic.[6] | [7][6] |
| Mouse Lymphoma Assay (MLA) | Not Specified | Not Specified | Negative : Not mutagenic.[7][6] | [7][6] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed according to OECD Guideline 471.
-
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.
-
Test System: At least five strains of bacteria are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.[9] This combination allows for the detection of various types of mutations, such as base-pair substitutions and frameshifts.
-
Metabolic Activation: Since some chemicals only become genotoxic after being metabolized, the assay is conducted both with and without a mammalian metabolic activation system. This is typically a post-mitochondrial fraction (S9) prepared from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[10]
-
Procedure:
-
The test compound, at several concentrations, is combined with the bacterial tester strain and, in parallel experiments, with the S9 mix.
-
This mixture is incubated and then plated on a minimal agar medium lacking the essential amino acid.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies on each plate is counted.
-
-
Evaluation: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (solvent control) and/or a reproducible, statistically significant positive response at one or more concentrations.
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay follows OECD Guideline 474.
-
Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells, resulting from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[11][12]
-
Test System: The assay is typically conducted in rodents, usually mice or rats.[13]
-
Procedure:
-
The test substance is administered to the animals, usually via one or more exposures by an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Bone marrow or peripheral blood is collected at appropriate time points after the last administration (typically 24 and 48 hours).[11][13]
-
The cells are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
At least 4000 polychromatic erythrocytes per animal are analyzed for the presence of micronuclei.[11] The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of bone marrow toxicity.
-
-
Evaluation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the concurrent negative control group.[11]
In Vitro Mammalian Cell Micronucleus Test
This assay is based on OECD Guideline 487.
-
Principle: Similar to the in vivo test, this assay detects micronuclei in cultured mammalian cells. It can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects.[14]
-
Test System: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.[15]
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix).[15]
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations, with and without S9, for a short period (e.g., 3-6 hours) or a long period (e.g., 1.5-2 normal cell cycle lengths).
-
To ensure that only cells that have undergone mitosis are scored, cytokinesis is often blocked using cytochalasin B, resulting in binucleated cells.[14]
-
After an appropriate expression time, cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.
-
Cytotoxicity is also measured to ensure that the tested concentrations are appropriate.
-
-
Evaluation: A substance is considered genotoxic if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
Syrian Hamster Embryo (SHE) Cell Transformation Assay
-
Principle: The SHE assay is a short-term in vitro test that models the early stages of carcinogenesis. It assesses the ability of a chemical to induce morphological transformation in primary Syrian hamster embryo cells, which is characterized by a disorganized, crisscross pattern of cell growth in colonies.[1][16]
-
Test System: Primary diploid cells isolated from 13-day-old Syrian hamster embryos are used. These cells are genetically stable and have some metabolic capability.[16]
-
Procedure:
-
A preliminary cytotoxicity assay is conducted to determine the appropriate concentration range of the test substance.
-
Primary SHE cells are seeded at low density to allow for colony formation.
-
The cells are treated with the test substance for a defined period (e.g., 24 hours or 7 days).
-
After the treatment period, the cells are cultured for approximately 7-10 days to allow for colony growth.
-
The colonies are then fixed, stained, and scored for morphological transformation based on their growth patterns.
-
-
Evaluation: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of morphologically transformed colonies compared to the solvent control.
Visualizations: Experimental Workflows
The following diagrams illustrate the general workflows for the key genotoxicity assays described.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.
Caption: Workflow for the Syrian Hamster Embryo (SHE) Cell Transformation Assay.
Caption: A typical tiered strategy for genotoxicity testing of pharmaceuticals.
References
- 1. Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. Measurement of micronucleated erythrocytes and DNA damage during chronic ingestion of phenolphthalein in transgenic female mice heterozygous for the p53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The Syrian Hamster Embryos (SHE) Cell Transformation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. nib.si [nib.si]
- 10. scantox.com [scantox.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Bisoxatin
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like bisoxatin, a diphenylmethane derivative once used as a laxative, is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is paramount to consult the Safety Data Sheet (SDS) for this compound or this compound acetate. While a specific, publicly available SDS for this compound is not readily found, general principles for handling solid organic compounds of low acute toxicity should be applied. Based on available data for this compound acetate, the oral LD50 in rats is 8000 mg/kg and in mice is >10,000 mg/kg, indicating low acute toxicity.[1] However, personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should always be worn when handling this compound.
Disposal of Solid this compound Waste
The primary route for the disposal of solid chemical waste from laboratories is through a licensed hazardous waste management company.[2][3][4] Following these steps will ensure compliance and safety:
-
Segregation: At the point of generation, separate this compound waste from other waste streams. It should be categorized as non-hazardous or low-toxicity solid organic chemical waste, unless it has been mixed with hazardous substances.[3][5]
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed, and chemically compatible container.[3][4] The container should be in good condition and properly sealed to prevent leaks.
-
Labeling: The waste container must be clearly labeled as "Solid Chemical Waste" and should identify the contents (i.e., "this compound"). The label should also include the date of accumulation and the name of the generating laboratory or researcher.[3]
-
Storage: Store the sealed and labeled container in a designated, secure waste accumulation area within the laboratory, away from general laboratory traffic and incompatible chemicals.[3][4]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste. The most common and recommended method for the final destruction of pharmaceutical waste is high-temperature incineration.[2][6][7][8]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent pads, should also be disposed of as solid chemical waste. These items should be collected in a designated, labeled container for contaminated lab debris and disposed of through the chemical waste stream.[4][9]
Decontamination of Glassware
Glassware that has contained this compound should be decontaminated before being washed and reused. A common procedure is to rinse the glassware with a suitable solvent, such as ethanol or acetone, to dissolve any remaining this compound. The solvent rinse should then be collected and disposed of as liquid organic chemical waste in a properly labeled container. After the solvent rinse, the glassware can be washed with soap and water.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound acetate, a common form of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₉NO₆ | [1] |
| Molecular Weight | 417.41 g/mol | [1] |
| Melting Point | 190°C | [1] |
| Oral LD50 (rat) | 8000 mg/kg | [1] |
| Oral LD50 (mouse) | >10,000 mg/kg | [1] |
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should include a section on waste disposal. This section should detail the specific procedures for collecting and labeling all this compound-containing waste generated during the experiment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
This compound Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound Acetate [drugfuture.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 9. essex.ac.uk [essex.ac.uk]
Essential Safety and Logistical Information for Handling Bisoxatin
Hazard Analysis and Personal Protective Equipment (PPE)
Given that Bisoxatin is a diphenylmethane derivative, similar to Bisacodyl and Phenolphthalein, it should be handled with caution. Bisacodyl is known to cause skin, eye, and respiratory irritation.[1][2][3][4] Phenolphthalein is classified as a suspected carcinogen, mutagen, and reproductive toxin.[5][6] Therefore, it is prudent to assume this compound may pose similar hazards. The following personal protective equipment is essential to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | Protects eyes from dust particles and potential splashes of solutions containing this compound.[1][7] |
| Face Shield | Recommended when handling larger quantities or if there is a significant splash risk | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Gloves | Nitrile gloves | Offers protection against incidental chemical contact. Double gloving is recommended for enhanced safety.[1] |
| Body Protection | Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Closed-toe shoes | Required in all laboratory settings | Protects feet from spills and falling objects. | |
| Respiratory Protection | Fume Hood | To be used when handling the powder form of this compound | Minimizes the inhalation of airborne particles. |
| Respirator | N95 or higher, if weighing or handling outside of a fume hood is unavoidable | Provides respiratory protection from fine dust particles. |
Operational Plan for Handling this compound Powder
A meticulous, step-by-step approach is crucial when working with powdered chemical compounds in a laboratory setting.
Experimental Workflow for Handling this compound Powder
Caption: A step-by-step workflow for the safe handling of this compound powder in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound Waste | Labeled hazardous waste container | Collection by a certified hazardous waste disposal company. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste container | Collection by a certified hazardous waste disposal company.[8] |
| Liquid Waste (this compound in solution) | Labeled hazardous waste container for organic solvents | Collection by a certified hazardous waste disposal company. Do not pour down the drain. |
| Contaminated PPE (gloves, etc.) | Labeled hazardous waste bag | Collection by a certified hazardous waste disposal company.[8] |
Logical Flow for this compound Waste Disposal
Caption: A diagram illustrating the correct segregation and disposal pathway for waste contaminated with this compound.
Experimental Protocol: Preparation of a this compound Dosing Solution
The following is a generalized protocol for the preparation of a this compound solution for in vivo animal studies.
Materials:
-
This compound acetate powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preparation: Don all required personal protective equipment (lab coat, safety goggles, and nitrile gloves) and perform all subsequent steps in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound acetate powder onto weighing paper using an analytical balance.
-
Transfer: Transfer the weighed powder into an appropriately sized conical tube.
-
Solubilization: Add a small volume of the vehicle to the conical tube. Vortex the mixture thoroughly to ensure the powder is wetted.
-
Final Volume: Add the remaining volume of the vehicle to achieve the final desired concentration.
-
Homogenization: Vortex the solution again until a homogenous suspension is achieved.
-
Storage: If not for immediate use, store the solution appropriately, protected from light, and at the recommended temperature to maintain stability.
-
Labeling: Clearly label the container with the compound name, concentration, date of preparation, and solvent used.
-
Cleanup: Decontaminate the work area and all equipment used. Dispose of all contaminated materials in the designated hazardous waste containers.
-
Final Steps: Remove and properly dispose of PPE, followed by thorough hand washing.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
